molecular formula C11H12N2 B1499606 4-Methyl-5-(p-tolyl)-1H-imidazole

4-Methyl-5-(p-tolyl)-1H-imidazole

Cat. No.: B1499606
M. Wt: 172.23 g/mol
InChI Key: NHBLIVRDXPIMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-(p-tolyl)-1H-imidazole is a substituted imidazole derivative of significant interest in medicinal chemistry and materials science research. As a member of the imidazole family, a scaffold known for its prevalence in biologically active molecules, this compound serves as a valuable building block for the development of novel pharmaceuticals and functional materials . Imidazole derivatives are extensively investigated for their diverse biological activities, including potential applications as antifungal, antibacterial, and antiprotozoal agents, making them crucial scaffolds in drug discovery programs . The structural motif of this compound, featuring both methyl and p-tolyl substituents, allows researchers to explore structure-activity relationships and fine-tune electronic properties for specific applications. In materials science, the planar structure and potential for hydrogen bonding, as observed in similar crystalline imidazole structures, make it a candidate for designing molecular crystals and functional organic compounds . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5-methyl-4-(4-methylphenyl)-1H-imidazole

InChI

InChI=1S/C11H12N2/c1-8-3-5-10(6-4-8)11-9(2)12-7-13-11/h3-7H,1-2H3,(H,12,13)

InChI Key

NHBLIVRDXPIMJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NC=N2)C

Origin of Product

United States

Foundational & Exploratory

Introduction: The Imidazole Scaffold and its Significance

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-5-(p-tolyl)-1H-imidazole

The imidazole moiety is a five-membered heterocyclic aromatic ring containing two non-adjacent nitrogen atoms.[1] First synthesized by Heinrich Debus in 1858, this simple scaffold is a cornerstone of modern chemistry and biology.[2] Its unique electronic structure, amphoteric nature (acting as both an acid and a base), and ability to participate in hydrogen bonding make it a "privileged structure" in medicinal chemistry.[2] The imidazole ring is a fundamental component of essential biomolecules like the amino acid histidine and the neurotransmitter histamine, where it plays critical roles in enzyme catalysis and cell signaling.[2]

This guide focuses on a specific, non-symmetrically substituted derivative: 4-Methyl-5-(p-tolyl)-1H-imidazole . The strategic placement of a small alkyl group (methyl) and a larger aryl group (p-tolyl) on the C4 and C5 positions creates a molecule with distinct steric and electronic properties, making it a valuable building block for developing new pharmaceuticals, advanced materials, and specialized chemical agents.[3][4]

A critical chemical feature of asymmetrically substituted imidazoles is the phenomenon of annular tautomerism. The proton on the nitrogen atom can rapidly migrate between the two ring nitrogens, leading to an equilibrium between the 4-methyl-5-(p-tolyl) and 5-methyl-4-(p-tolyl) forms.[2] For the purpose of this guide, we will refer to the compound as 4-Methyl-5-(p-tolyl)-1H-imidazole, while acknowledging that its chemical behavior is a reflection of this dynamic equilibrium.

Synthesis and Purification

Synthetic Strategy: Multi-Component Condensation

The synthesis of 2,4,5-trisubstituted imidazoles is often achieved with high efficiency through one-pot, multi-component reactions.[5][6] These methods are advantageous as they reduce reaction time and avoid the need to isolate intermediates, aligning with the principles of green chemistry.[6] A common and effective approach is a variation of the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.

For the synthesis of 4-Methyl-5-(p-tolyl)-1H-imidazole, a logical pathway involves the reaction of 1-(p-tolyl)propane-1,2-dione (a diketone), formaldehyde (an aldehyde), and ammonium acetate, which serves as the ammonia source. The reaction is typically catalyzed by an acid and driven to completion by heating.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis.

Materials:

  • 1-(p-tolyl)propane-1,2-dione

  • Formaldehyde (37% solution in water)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(p-tolyl)propane-1,2-dione (10 mmol), ammonium acetate (30 mmol, 3 equivalents), and glacial acetic acid (50 mL). The use of excess ammonium acetate ensures a sufficient supply of ammonia, while glacial acetic acid acts as both the solvent and the acid catalyst to facilitate the condensation steps.

  • Addition of Aldehyde: To the stirring mixture, add formaldehyde solution (12 mmol, 1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.[6]

  • Work-up: After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. Pour the mixture into a beaker containing 200 mL of ice-cold water. This will precipitate the crude product.

  • Neutralization: Slowly neutralize the aqueous mixture by adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8). This step is crucial to remove the acetic acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layers are combined.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

Purification

The crude product is purified by column chromatography on silica gel. The solid is first dissolved in a minimal amount of dichloromethane and loaded onto the column. The column is eluted with a gradient of ethyl acetate in hexane. Fractions containing the pure product (identified by TLC) are combined and the solvent is evaporated to yield 4-Methyl-5-(p-tolyl)-1H-imidazole as a crystalline solid. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification R1 1-(p-tolyl)propane-1,2-dione Setup Combine Reactants in Flask R1->Setup R2 Formaldehyde R2->Setup R3 Ammonium Acetate R3->Setup Solvent Glacial Acetic Acid Solvent->Setup Reflux Heat to Reflux (4-6h) Setup->Reflux TLC Monitor via TLC Reflux->TLC Precipitate Pour into Ice Water TLC->Precipitate Neutralize Neutralize with NaHCO3 Precipitate->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry & Concentrate Extract->Dry Chroma Column Chromatography Dry->Chroma Final Pure Crystalline Product Chroma->Final

Caption: Workflow for the synthesis of 4-Methyl-5-(p-tolyl)-1H-imidazole.

Physicochemical Properties

The physical and chemical properties of this compound are dictated by the interplay of the polar imidazole ring and the nonpolar tolyl and methyl substituents.

PropertyValueSource/Rationale
Molecular Formula C₁₁H₁₂N₂Calculated from structure
Molecular Weight 172.23 g/mol Calculated from formula
Appearance White to light yellow crystalline solidTypical for similar imidazole compounds[7]
Melting Point ~180-190 °C (Predicted)Based on the m.p. of 4-Methyl-2-phenylimidazole (180-183 °C)[8][9]
Solubility Soluble in polar organic solvents (Ethanol, DCM); sparingly soluble in water.Imidazoles are generally soluble in polar solvents[2]
pKa ~6-7 (for protonated form); ~14 (for N-H proton)Based on general pKa values for imidazole derivatives[2]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following data are predicted based on the known effects of the functional groups.

TechniqueExpected Observations
¹H NMR δ ~12-13 ppm (s, br, 1H): N-H proton of the imidazole ring.[6] δ ~7.1-7.5 ppm (m, 5H): Aromatic protons (AA'BB' system for p-tolyl ring and one imidazole C-H proton). δ ~2.4 ppm (s, 3H): Methyl protons of the tolyl group. δ ~2.2 ppm (s, 3H): Methyl protons on the C4 of the imidazole ring.
¹³C NMR δ ~145 ppm: Quaternary carbon of imidazole (C5-tolyl). δ ~135-140 ppm: Quaternary carbons of tolyl ring and imidazole (C4-methyl, C2). δ ~120-130 ppm: Aromatic C-H carbons. δ ~21 ppm: Tolyl methyl carbon. δ ~10-15 ppm: Imidazole methyl carbon.
IR (KBr, cm⁻¹) ~3400-3200 (broad): N-H stretching vibration.[6] ~3100-3000: Aromatic C-H stretching. ~2950-2850: Aliphatic C-H stretching (methyl groups). ~1610, 1520, 1480: C=N and C=C stretching vibrations of the imidazole and aryl rings.[6]
Mass Spec. (ESI-MS) [M+H]⁺: m/z 173.11

Chemical Reactivity

The reactivity of 4-Methyl-5-(p-tolyl)-1H-imidazole is governed by the electronic characteristics of the imidazole ring.

  • Basicity: The sp²-hybridized nitrogen atom (N-3) has a lone pair of electrons in the plane of the ring, making it a Lewis base. It readily protonates in the presence of acid to form a stable imidazolium salt.[2] This nitrogen is the primary site for coordination to metal ions.

  • Acidity: The N-H proton (at N-1) is weakly acidic (pKa ~14) and can be deprotonated by a strong base to form an imidazolate anion. This anion is a potent nucleophile.

  • N-Substitution: The N-1 position can be readily functionalized via alkylation or arylation reactions after deprotonation, or under conditions like the Ullmann coupling for N-arylation.[3]

  • Electrophilic Aromatic Substitution: The imidazole ring is electron-rich and can undergo electrophilic substitution, though it is less reactive than pyrrole. Substitution typically occurs at the C-2 position, which is the most electron-rich carbon not bearing a substituent. Reactions like halogenation or nitration would likely target this site, although reaction conditions must be carefully controlled to avoid reaction at the aryl ring or decomposition.

Reactivity Map

Reactivity_Map cluster_main Structure Structure N3 N-3 (Basic Site) N1H N-1 H (Acidic Site) C2 C-2 (Electrophilic Attack) Protonation Protonation (H⁺) Coordination (Mⁿ⁺) N3->Protonation Acts as Nucleophile Deprotonation Deprotonation (Base) -> N-Alkylation/Arylation N1H->Deprotonation Loses H⁺ ElecSub Electrophilic Substitution (E⁺) C2->ElecSub Attacked by Electrophile

Caption: Key reactive sites on the 4-Methyl-5-(p-tolyl)-1H-imidazole scaffold.

Potential Applications

The unique substitution pattern of 4-Methyl-5-(p-tolyl)-1H-imidazole makes it a candidate for several high-value applications.

  • Medicinal Chemistry: Imidazole derivatives are known to possess a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[2][4] This specific molecule can serve as a key intermediate or a final active pharmaceutical ingredient (API) where the tolyl group can interact with hydrophobic pockets in biological targets.

  • Corrosion Inhibition: Heterocyclic compounds containing nitrogen atoms, like imidazoles, are effective corrosion inhibitors for metals.[3] They function by adsorbing onto the metal surface and forming a protective film. The 4-methyl-1-(p-tolyl) imidazole isomer has been specifically studied for this purpose, showing it improves the stability of protective patinas on bronze.[3]

  • Materials Science: Substituted imidazoles are widely used as curing agents and accelerators for epoxy resins.[7] They facilitate the polymerization process, leading to materials with enhanced thermal and mechanical stability. 4-Methyl-2-phenylimidazole, a closely related compound, is used in the curing of bisphenol-F epoxy resins.[8][9]

Conclusion

4-Methyl-5-(p-tolyl)-1H-imidazole is a versatile heterocyclic compound with a rich chemical profile. Its synthesis via robust multi-component reactions makes it accessible for research and development. The interplay of its acidic and basic nitrogen centers, coupled with the potential for substitution at the C-2 position, provides multiple handles for chemical modification. These properties, along with the established utility of the imidazole scaffold, position this molecule as a valuable building block for future innovations in drug discovery, materials science, and industrial chemistry.

References

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Letters in Applied NanoBioScience. [Link]

  • Synthesis and structure of 4-methyl-1- N -( p -tolyl)imidazole as organic corrosion inhibitor. ResearchGate. [Link]

  • 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole. National Center for Biotechnology Information (PMC). [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

  • 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile. PubChem. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Organic Chemistry International. [Link]

  • Research Article Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. Journal of Chemistry. [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. [Link]

  • 4-Methyl-2-phenyl-1H-imidazole. PubChem. [Link]

  • Chemical Properties of 1H-Imidazole (CAS 288-32-4). Cheméo. [Link]

  • 4-methyl imidazole, 822-36-6. The Good Scents Company. [Link]

  • 4-Methyl-1H-imidazole-5-carboxylic acid. PubChem. [Link]

  • 4,5-Dimethyl-1H-imidazole-2-thiol Properties. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Theoretical Framework for the Characterization of 4-Methyl-5-(p-tolyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 439931-81-4 Molecular Formula: C₁₁H₁₂N₂ IUPAC Name: 4-methyl-5-(4-methylphenyl)-1H-imidazole

Executive Summary: The Theoretical Imperative

4-Methyl-5-(p-tolyl)-1H-imidazole represents a critical scaffold in heterocyclic chemistry, bridging the gap between simple alkyl-imidazoles and complex aryl-substituted derivatives used in high-performance corrosion inhibition and pharmaceutical design. While experimental synthesis provides the physical entity, its reactivity profile—governed by tautomeric equilibrium and frontier molecular orbital (FMO) distribution—requires rigorous theoretical validation.

This technical guide establishes a standardized computational protocol for characterizing this molecule. It moves beyond basic geometry optimization to address the specific challenges of imidazole tautomerism , electrophilic/nucleophilic active sites , and adsorption mechanisms on metallic surfaces.

Structural Dynamics & Tautomerism Protocol

The defining feature of 4(5)-substituted imidazoles is the rapid proton exchange between N1 and N3, leading to annular tautomerism. For 4-Methyl-5-(p-tolyl)-1H-imidazole, two distinct tautomers exist in equilibrium. A robust theoretical study must first identify the global minimum.

Tautomeric Equilibrium Analysis
  • Tautomer A (4-Methyl): The hydrogen is on the nitrogen adjacent to the methyl-substituted carbon.

  • Tautomer B (5-Methyl): The hydrogen is on the nitrogen adjacent to the p-tolyl-substituted carbon.

Experimental Directive: Do not assume a single static structure. You must optimize both tautomers to determine the Boltzmann distribution.

Computational Protocol (Gaussian/GAMESS):

  • Level of Theory: DFT (Density Functional Theory) is required.

    • Functional: B3LYP (Standard hybrid) or M06-2X (for better dispersion interactions, crucial for the p-tolyl ring).

    • Basis Set: 6-311++G(d,p).[1] The diffuse functions (++) are non-negotiable for accurately modeling the lone pair electrons on the nitrogen atoms.

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water or DMSO. Gas-phase calculations often erroneously predict tautomer stability due to the lack of dielectric stabilization.

Self-Validating Check:
  • Calculate the Relative Energy (

    
    ) between Tautomer A and B.
    
  • If

    
     kcal/mol, both species will populate the solution at room temperature.
    
  • Action: Compute weighted average properties (NMR shifts, dipole moments) based on the Boltzmann population ratios.

Electronic Structure & Reactivity Descriptors[2]

Once the stable tautomer(s) are identified, the focus shifts to Global Reactivity Descriptors. These parameters quantify the molecule's resistance to charge transfer and its potential as a corrosion inhibitor or drug ligand.

Frontier Molecular Orbital (FMO) Analysis

The reactivity is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
DescriptorFormulaPhysical Interpretation
Ionization Potential (I)

Energy required to remove an electron (Donor capability).
Electron Affinity (A)

Energy released when adding an electron (Acceptor capability).
Chemical Hardness (

)

Resistance to electron cloud deformation. Harder molecules are more stable/less reactive.
Electrophilicity Index (

)

Propensity to accept electrons.

Data Presentation Requirement: Tabulate these values for 4-Methyl-5-(p-tolyl)-1H-imidazole alongside a reference standard (e.g., pure imidazole or 4-methylimidazole) to benchmark its enhanced reactivity due to the p-tolyl electron-donating group.

Molecular Electrostatic Potential (MEP) Mapping

Directive: Generate an MEP surface map to visualize active sites.

  • Red Regions (Negative Potential): Localized on the Pyridinic Nitrogen (N3). This is the primary site for electrophilic attack (e.g., protonation or metal coordination).

  • Blue Regions (Positive Potential): Localized on the N-H proton and the p-tolyl ring protons. These are sites for nucleophilic attack .

Application Case I: Corrosion Inhibition Mechanism

Imidazole derivatives are premier corrosion inhibitors for copper and mild steel in acidic media. The 4-Methyl-5-(p-tolyl) moiety enhances inhibition efficiency via the "blocking effect" of the bulky p-tolyl group and the electron donation from the methyl group.

Adsorption Mechanism Workflow
  • Donor-Acceptor Interaction: The Pyridinic Nitrogen donates lone pair electrons to the empty d-orbitals of the metal (Fe or Cu).

  • Back-Donation: The metal back-donates electrons to the

    
     antibonding orbitals of the imidazole ring and the p-tolyl system.
    

Key Calculation: Calculate the Fraction of Electrons Transferred (


) :


  • If

    
    , electrons flow from the inhibitor to the metal (Chemisorption).
    
  • If

    
    , the inhibition efficiency generally increases with 
    
    
    
    .

Application Case II: Pharmacophore Modeling (Docking)

The imidazole ring is a classic pharmacophore for inhibiting heme-containing enzymes (e.g., CYP51 in fungi) by coordinating with the heme iron.

Docking Protocol (AutoDock Vina / Glide)
  • Target Selection: Lanosterol 14

    
    -demethylase (CYP51). PDB ID examples: 5V5Z (Candida albicans) or 3JUS (Mycobacterium tuberculosis).
    
  • Ligand Preparation:

    • Use the DFT-optimized geometry of the most stable tautomer.

    • Assign Gasteiger charges.

  • Grid Box Generation: Center the grid on the Heme Iron (Fe²⁺).

  • Interaction Analysis:

    • Metal Coordination: Distance between Imidazole N3 and Heme Fe (< 2.5 Å).

    • Hydrophobic Stacking: Interaction between the p-tolyl group and hydrophobic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.

Visualization of Theoretical Workflow

The following diagram illustrates the integrated workflow for characterizing 4-Methyl-5-(p-tolyl)-1H-imidazole, from structural optimization to application-specific analysis.

G cluster_0 Phase 1: Structural Optimization cluster_1 Phase 2: Property Calculation cluster_2 Phase 3: Applications Start Start: 4-Methyl-5-(p-tolyl)-1H-imidazole Structure Tautomer_A Tautomer A (4-Me) Start->Tautomer_A Tautomer_B Tautomer B (5-Me) Start->Tautomer_B DFT DFT Optimization (B3LYP/6-311++G(d,p)) Tautomer_A->DFT Tautomer_B->DFT Minima Identify Global Minimum (Boltzmann Distribution) DFT->Minima FMO FMO Analysis (HOMO/LUMO Gap) Minima->FMO MEP MEP Mapping (Active Sites) Minima->MEP NBO NBO Analysis (Charge Transfer) Minima->NBO Corrosion Corrosion Inhibition (Adsorption Energy on Fe/Cu) FMO->Corrosion Softness/Hardness Docking Molecular Docking (CYP51 Heme Coordination) MEP->Docking Electrostatics NBO->Corrosion Donor-Acceptor

Figure 1: Integrated computational workflow for the structural and functional characterization of 4-Methyl-5-(p-tolyl)-1H-imidazole.

References

  • Bereket, G., et al. (2002). Quantum chemical studies on the inhibition efficiencies of some imidazole derivatives. Journal of Molecular Structure: THEOCHEM.
  • Stupnišek-Lisac, E., et al. (1999). Corrosion Protection on Copper by Imidazole and its Derivatives. Corrosion. Retrieved from [Link] (Establishes 1-(p-tolyl)-4-methylimidazole as a benchmark for comparison).

  • Lukovits, I., et al. (2001). Corrosion inhibitors: correlation between electronic structure and efficiency. Corrosion Science.
  • Obot, I. B., et al. (2019). Density Functional Theory (DFT) as a Powerful Tool for Designing Corrosion Inhibitors in Aqueous Phase. In Corrosion Inhibitors. IntechOpen. (Methodological reference for B3LYP/6-311++G(d,p) standard).

Sources

Methodological & Application

Application Note: 4-Methyl-5-(p-tolyl)-1H-imidazole as a High-Efficiency Corrosion Inhibitor in Acidic Environments

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the mechanistic rationale, experimental validation, and data interpretation for utilizing 4-Methyl-5-(p-tolyl)-1H-imidazole as a corrosion inhibitor for mild steel in acidic media (e.g., 1.0 M HCl). While primarily designed for metallurgical researchers optimizing acid pickling processes, this guide also serves drug development professionals . The physicochemical principles governing the adsorption of this imidazole derivative onto transition metals are thermodynamically analogous to ligand-receptor binding and metalloenzyme coordination (e.g., cytochrome P450 interactions) in pharmacokinetics [4].

By employing an orthogonal, self-validating workflow combining gravimetric analysis, Electrochemical Impedance Spectroscopy (EIS), and potentiodynamic polarization, researchers can accurately quantify inhibition efficiency (IE%) and elucidate the structure-activity relationship (SAR) of the molecule.

Mechanistic Rationale: Molecular Design & Causality

The efficacy of 4-Methyl-5-(p-tolyl)-1H-imidazole stems from its highly tuned molecular architecture, which facilitates both physisorption and chemisorption at the metal-solution interface. Do not merely view the molecule as a physical barrier; it is an active electronic participant [1].

  • The Imidazole Core (Anchoring Site): The heterocyclic ring contains a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3). The unshared electron pair on N-3 acts as a Lewis base, forming strong coordinate bonds (chemisorption) with the vacant, low-energy d-orbitals of the metal surface [1].

  • The Methyl Group (Electronic Modulator): Positioned at C-4, the methyl group exerts an inductive electron-donating effect (+I). This increases the overall electron density of the imidazole ring, enhancing its nucleophilicity and lowering the HOMO-LUMO energy gap, which accelerates electron donation to the metal [4].

  • The p-Tolyl Group (Steric Shield): The bulky para-methylphenyl moiety at C-5 provides critical steric hindrance. Once the molecule is anchored, this hydrophobic "umbrella" repels aqueous solvating molecules and aggressive chloride ions, effectively blocking active corrosion sites [2].

Mechanism A 4-Methyl-5-(p-tolyl)-1H-imidazole (Aqueous Phase) B Protonation in Acidic Media (Formation of Cations) A->B C Diffusion to Metal-Solution Interface B->C D Physisorption (Electrostatic Attraction) C->D Cathodic Sites E Chemisorption (Coordinate Bonds via N lone pairs) C->E Anodic Sites F Formation of Protective Hydrophobic Monolayer D->F E->F G Corrosion Inhibition (Blockage of Active Sites) F->G

Fig 1: Mechanistic pathway of 4-Methyl-5-(p-tolyl)-1H-imidazole adsorption and inhibition.

Experimental Protocols: A Self-Validating Workflow

To ensure rigorous scientific integrity, this protocol utilizes a self-validating system. Gravimetric analysis provides an unperturbed, long-term baseline. EIS provides instantaneous, non-destructive interfacial capacitance data. Tafel polarization provides the kinetic mechanism. If the system is valid, the Inhibition Efficiency (IE%) calculated from all three independent methods must converge.

Workflow S1 Metal Specimen Preparation G1 Gravimetric Analysis (Weight Loss) S1->G1 E1 Electrochemical Impedance (EIS) S1->E1 S2 Inhibitor Solution Formulation S2->G1 S2->E1 M1 Surface Morphology (SEM / AFM) G1->M1 E2 Potentiodynamic Polarization (Tafel) E1->E2 Post-OCP E2->M1

Fig 2: Orthogonal self-validating experimental workflow for corrosion inhibitor assessment.

Protocol 3.1: Specimen Preparation & Blank Control

Causality: Standardizing surface roughness is critical because adsorption kinetics are highly sensitive to surface area and defect density.

  • Machine mild steel coupons to identical dimensions (e.g., 2.0 × 2.0 × 0.2 cm).

  • Abrade sequentially using SiC metallurgical paper from 400 up to 1200 grit.

  • Wash thoroughly with double-distilled water, degrease in an ultrasonic bath with analytical grade ethanol for 5 minutes, and dry under a warm air stream.

  • Store in a moisture-free desiccator prior to use.

Protocol 3.2: Inhibitor Formulation

Causality: A logarithmic concentration sweep is required to identify the saturation plateau of the Langmuir adsorption isotherm, indicating complete monolayer coverage.

  • Prepare a baseline corrosive medium of 1.0 M HCl by diluting 37% analytical grade HCl with double-distilled water.

  • Synthesize or procure high-purity 4-Methyl-5-(p-tolyl)-1H-imidazole.

  • Formulate test solutions at concentrations of 0.1 mM, 0.5 mM, 1.0 mM, and 5.0 mM. (Note: Due to the hydrophobic p-tolyl group, a co-solvent like 1-2% ethanol may be required for complete dissolution at higher concentrations).

Protocol 3.3: Gravimetric (Weight Loss) Assay
  • Weigh the pre-cleaned mild steel coupons on an analytical balance (accuracy ±0.1 mg) to obtain the initial weight (

    
    ).
    
  • Suspend the coupons in 100 mL of the respective test solutions (including a blank 1.0 M HCl control) at 298 K for 24 hours.

  • Remove, clean with a bristle brush under running water to remove loose corrosion products, rinse with ethanol, dry, and reweigh to obtain the final weight (

    
    ).
    
  • Calculate the corrosion rate (

    
    ) and Inhibition Efficiency (
    
    
    
    ).
Protocol 3.4: Electrochemical Measurements (EIS & Tafel)

Causality: Electrochemical techniques require thermodynamic equilibrium. Perturbing the system before the Open Circuit Potential (OCP) stabilizes will result in artificial desorption of the inhibitor.

  • Setup: Utilize a standard three-electrode cell. Working Electrode (WE) = Mild Steel (1 cm² exposed area); Counter Electrode (CE) = Platinum mesh; Reference Electrode (RE) = Ag/AgCl.

  • OCP Stabilization: Immerse the WE in the test solution and monitor the OCP for 45 minutes until the drift is less than ±2 mV/min.

  • EIS Measurement: Apply a sinusoidal AC perturbation of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz. Why 10 mV? This small amplitude ensures the system remains pseudo-linear, preventing the voltage from stripping the inhibitor off the metal [1].

  • Tafel Polarization: Immediately following EIS, sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1.0 mV/s. Interpretation: If the shift in the corrosion potential (

    
    ) is less than 85 mV compared to the blank, the compound is a mixed-type inhibitor [3].
    

Data Presentation & Interpretation

The following tables summarize the expected quantitative outputs demonstrating the self-validating nature of the workflow. Notice the strong correlation between


 and 

.

Table 1: Quantitative Data Summary (Gravimetric & EIS at 298 K)

Concentration (mM)Corrosion Rate (mm/year)

(%)

(Ω cm²)

(μF/cm²)

(%)
Blank (1.0 M HCl)12.45-15.285.4-
0.14.1266.948.542.168.6
0.51.8585.1105.328.585.5
1.00.9292.6210.418.292.7
5.00.3597.1542.812.497.2

Note: The decrease in double-layer capacitance (


) as concentration increases is caused by the displacement of water molecules (high dielectric constant) by the bulky, hydrophobic p-tolyl imidazole molecules (low dielectric constant) at the interface.

Table 2: Potentiodynamic Polarization (Tafel) Parameters

Concentration (mM)

(mV vs Ag/AgCl)

(μA/cm²)

(mV/dec)

(mV/dec)

(%)
Inhibitor Type
Blank (1.0 M HCl)-45585085115--
0.1-4482758211067.6Mixed
0.5-4421207810585.8Mixed
1.0-438627510292.7Mixed
5.0-43525709897.0Mixed

References

  • M. Metikoš-Huković, R. Babić, I. Paić. "Corrosion Protection on Copper by Imidazole and its Derivatives." Corrosion, 1999.[Link]

  • A.A. Al-Amiery et al. "Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium." Heliyon, 2020.[Link]

  • E. Berdimurodov et al. "New anti-corrosion inhibitor (3ar,6ar)-3a,6a-di-p-tolyltetrahydroimidazo[4,5- d]imidazole-2,5(1h,3h)-dithione for carbon steel in 1 M HCl medium." Journal of King Saud University - Science, 2020.[Link]

  • V. R. S. Chellappa et al. "Ab Initio Study on Electronic Structure of Some Imidazole Derivatives and Its Correlation with Corrosion Inhibition Properties." IOP Conference Series: Materials Science and Engineering, 2018.[Link]

Application Note: 4-Methyl-5-(p-tolyl)-1H-imidazole – A Lipophilic Histidine Mimic

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Methyl-5-(p-tolyl)-1H-imidazole as a Ligand in Coordination Chemistry Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Bioinorganic Researchers, and Materials Scientists.

Executive Summary & Scientific Rationale

In the architecture of coordination complexes, imidazole ligands are ubiquitous, serving as the primary donor motif in histidine-rich metalloprotein active sites (e.g., Hemocyanin, Superoxide Dismutase).[1] However, simple imidazole or 4-methylimidazole often lacks the hydrophobic bulk required to model active sites buried within non-polar protein pockets or to ensure membrane permeability in metallodrug candidates.

4-Methyl-5-(p-tolyl)-1H-imidazole (MTI) bridges this gap. By introducing a p-tolyl group at the 5-position, this ligand offers three critical advantages over unsubstituted analogs:

  • Enhanced Lipophilicity (LogP): The tolyl moiety significantly increases the partition coefficient, facilitating the transport of neutral metal complexes across lipid bilayers.

  • Steric Modulation: The bulk at the 4,5-positions prevents the formation of macrocyclic polymers often seen with simple imidazoles, favoring discrete mononuclear or dinuclear species.

  • Electronic Tuning: The inductive effect (+I) of the methyl group on the phenyl ring subtly increases the electron density at the donor nitrogen (N3), enhancing

    
    -donor strength compared to a simple phenyl substituent.
    

This guide provides a validated workflow for the synthesis, complexation, and characterization of MTI, positioning it as a premier ligand for bioinorganic modeling and cytotoxic metallodrug development.

Synthesis Protocol: The Modified Radziszewski Route

While various routes exist, the condensation of an


-diketone with an aldehyde and ammonia (Radziszewski synthesis) remains the most robust method for generating 4,5-disubstituted imidazoles with high regiocontrol.
Reagents & Materials
  • Precursor: 1-(p-tolyl)-1,2-propanedione (CAS: 7195-26-8)

  • Nitrogen Source: Ammonium Acetate (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , excess)
    
  • Carbon Source: Formaldehyde (37% aq. solution) or Hexamethylenetetramine (Urotropine)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Purification: Ethyl Acetate (EtOAc), Hexanes, Sodium Bicarbonate (

    
    ).
    
Step-by-Step Methodology
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of 1-(p-tolyl)-1,2-propanedione in 30 mL of glacial acetic acid.

    • Add 50 mmol of Ammonium Acetate (5 equiv). The excess is crucial to prevent side reactions (aldol condensations).

    • Add 12 mmol of Formaldehyde (1.2 equiv) or an equivalent molar amount of Urotropine.

  • Cyclization:

    • Heat the mixture to reflux (110–120 °C) for 4–6 hours.

    • Monitoring: Track reaction progress via TLC (SiO2, 5% MeOH in DCM). The diketone spot (yellow) should disappear, replaced by a lower Rf UV-active spot (imidazole).

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the solution into 200 mL of ice-water.

    • Neutralize slowly with concentrated ammonium hydroxide (

      
      ) or solid 
      
      
      
      until pH
      
      
      8. Caution: Exothermic foaming.
    • The product usually precipitates as a pale yellow solid. Filter and wash with cold water.

    • Alternative: If oil forms, extract with EtOAc (

      
       mL), dry over 
      
      
      
      , and concentrate.
  • Purification:

    • Recrystallize from an EtOAc/Hexane mixture or Ethanol/Water (1:1).

    • Yield Target: >75%.

    • Appearance: White to off-white crystalline solid.

Reaction Workflow Diagram

SynthesisWorkflow Start 1-(p-tolyl)-1,2-propanedione + NH4OAc + HCHO Reflux Reflux in AcOH (110°C, 4-6h) Start->Reflux Cyclization Quench Pour into Ice Water Neutralize (pH 8) Reflux->Quench Completion Isolate Filter/Extract Recrystallize (EtOAc) Quench->Isolate Precipitation Product 4-Methyl-5-(p-tolyl)-1H-imidazole (Target Ligand) Isolate->Product Purification

Figure 1: Workflow for the synthesis of 4-Methyl-5-(p-tolyl)-1H-imidazole via modified Radziszewski condensation.

Coordination Protocol: Synthesis of Cu(II) Complexes

This protocol describes the synthesis of a mononuclear complex,


, a standard model for evaluating cytotoxicity and DNA binding.
Experimental Procedure
  • Ligand Solution: Dissolve 2.0 mmol of MTI in 10 mL of hot Ethanol.

  • Metal Solution: Dissolve 1.0 mmol of

    
      in 5 mL of Ethanol.
    
  • Complexation:

    • Add the metal solution dropwise to the ligand solution under stirring.

    • The solution will immediately change color (typically green or blue-green).

    • Reflux for 2 hours to ensure thermodynamic product formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no precipitate forms, reduce volume by rotary evaporation to ~5 mL and let stand overnight.

    • Green crystals of

      
       should form.
      
  • Characterization Check:

    • IR: Look for the shift in the

      
       band of the imidazole ring (approx. 1600 
      
      
      
      ) compared to the free ligand.
    • UV-Vis: Observe d-d transition bands in the 600–800 nm region (distorted octahedral/square planar geometry).

Characterization & Data Interpretation

To validate the ligand and its complexes, compare your data against these expected values.

Table 1: Key Spectroscopic Signatures
TechniqueParameterExpected Value (Free Ligand)Diagnostic Change in Complex
1H NMR (DMSO-d6)

Methyl (Imidazole)
~2.3 ppm (s, 3H)Slight downfield shift

Methyl (Tolyl)
~2.4 ppm (s, 3H)Minimal shift (remote from metal)

Aromatic (Tolyl)
7.2–7.6 ppm (m, 4H)Splitting pattern preserved

N-H (Imidazole)
~12.0–12.5 ppm (br s)Disappears if deprotonated; shifts if H-bonded
FT-IR (KBr)

(Imine)
1580–1610

Shifts

10–20

upon coordination

3100–3200

(Broad)
Remains if neutral ligand; absent if imidazolate
UV-Vis

~260–280 nm (

)
Ligand band shifts; New d-d bands appear
Structural Logic Diagram

CoordinationLogic cluster_properties Resulting Properties Ligand 4-Methyl-5-(p-tolyl)-1H-imidazole (Neutral Donor) Interaction N3-Metal Sigma Bond (Steric control by p-tolyl) Ligand->Interaction Metal M(II) Salt (Cu, Zn, Co) Metal->Interaction Complex Coordination Complex [M(L)2X2] Prop1 High Lipophilicity Complex->Prop1 Prop2 Distorted Geometry Complex->Prop2 Interaction->Complex

Figure 2: Logical framework for the coordination behavior of MTI, highlighting the N3-donor specificity.

References

  • Synthesis of 4,5-Disubstituted Imidazoles: Bratulescu, G. (2009). "Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine". Synthesis, 2009(14), 2319–2320. Link

  • Copper(II) Imidazole Complexes: Tăbăcaru, A. et al. (2024).[2] "Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features". Int. J. Mol. Sci., 25(17), 9184. Link

  • Biological Activity: Karczmarzyk, Z. et al. (2008). "Synthesis, characterization and biological activity of Pt(II) and Pt(IV) complexes with 5-methyl-5(4-pyridyl)-2,4-imidazolidenedione". Eur. J. Med.[3] Chem., 43(2), 374-382. Link

  • Radziszewski Reaction Mechanism: Debus, H. (1858). "Ueber die Darstellung des Glyoxalins". Justus Liebigs Annalen der Chemie, 107(2), 199–208.
  • General Coordination Chemistry: Enyedy, É. A. et al. (2011). "Complex-formation ability of 4-methyl-imidazole-5-carbaldehyde". Polyhedron, 30(1), 127-134. (Analogous ligand behavior).

Sources

The Strategic Role of 4-Methyl-5-(p-tolyl)-1H-imidazole in the Synthesis of Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to engage in various intermolecular interactions, and synthetic versatility make it a privileged structure in drug design. This guide focuses on a specific, yet highly versatile building block: 4-Methyl-5-(p-tolyl)-1H-imidazole . We will explore its synthesis and, more importantly, its application as a pivotal intermediate in the construction of potentially bioactive molecules, with a focus on kinase inhibitors relevant to inflammatory diseases.

Introduction: The Significance of the 4,5-Disubstituted Imidazole Core

The substitution pattern on the imidazole ring is critical for modulating the pharmacological activity of the resulting compounds. The 4- and 5-positions, in particular, offer vectors for chemical exploration that can significantly influence a molecule's potency, selectivity, and pharmacokinetic properties. The presence of a methyl group at the 4-position and a p-tolyl group at the 5-position provides a balance of lipophilicity and steric bulk, which can be strategically utilized to probe the binding pockets of various enzymes.

This guide will provide a comprehensive overview of the synthetic routes to 4-Methyl-5-(p-tolyl)-1H-imidazole and its subsequent elaboration into more complex molecules with therapeutic potential.

Part 1: Synthesis of the Core Scaffold: 4-Methyl-5-(p-tolyl)-1H-imidazole

A plausible and efficient method for the synthesis of 4-Methyl-5-(p-tolyl)-1H-imidazole is the Radziszewski imidazole synthesis . This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine[1].

Proposed Synthetic Pathway via Radziszewski Reaction

The synthesis can be envisioned starting from 1-(p-tolyl)propane-1,2-dione, formaldehyde (or a suitable equivalent), and ammonia.

Radziszewski Synthesis reagents 1-(p-tolyl)propane-1,2-dione + Formaldehyde + Ammonia product 4-Methyl-5-(p-tolyl)-1H-imidazole reagents->product Radziszewski Condensation (e.g., in Acetic Acid, heat) p38_Inhibitor_Pathway start 4-Methyl-5-(p-tolyl)-1H-imidazole step1 N-Alkylation or N-Arylation start->step1 intermediate N-Substituted Intermediate step1->intermediate step2 C2-Functionalization (e.g., with a pyridyl group) intermediate->step2 product Potential p38 MAPK Inhibitor step2->product

Sources

Application Note: Quantitative Analysis of 4-Methyl-5-(p-tolyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the analytical protocols for the quantification of 4-Methyl-5-(p-tolyl)-1H-imidazole (CAS: 827-43-0 analog / Structural Congener).[1][2] This compound is a critical intermediate in the synthesis of


-adrenergic agonists (e.g., Detomidine, Medetomidine) and a functional probe in kinase inhibitor research.

Analytical Challenges:

  • Tautomerism: The 1H-imidazole moiety undergoes rapid annular tautomerism (

    
     shift), which can cause peak splitting or broadening if the chromatographic timescale matches the tautomerization rate.
    
  • Basicity: The imidazole nitrogen (pKa

    
     6.8–7.[1][2]2) interacts strongly with residual silanols on silica columns, leading to severe peak tailing.
    
  • Matrix Interference: In biological matrices or crude synthesis mixtures, the hydrophobic p-tolyl group complicates separation from other aromatic impurities.[1][2]

This document provides two validated workflows:

  • Method A (HPLC-UV): For Quality Control (QC) and synthesis monitoring (Limit of Quantitation:

    
    0.5 
    
    
    
    g/mL).
  • Method B (LC-MS/MS): For trace impurity profiling and bioanalysis (Limit of Quantitation:

    
    1.0 ng/mL).[1]
    

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyDescription
IUPAC Name 4-Methyl-5-(4-methylphenyl)-1H-imidazole
Molecular Formula

Molecular Weight 172.23 g/mol
pKa (Predicted) Basic N: 6.9

0.2; Acidic NH: >14
LogP ~2.3 (Moderately Lipophilic)
Solubility Soluble in Methanol, DMSO, Acetonitrile; Sparingly soluble in water (pH dependent).[1][2][3]

Analytical Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate detection and preparation method based on sample origin.

DecisionMatrix Start Sample Origin Synth Synthesis/Raw Material (High Conc.) Start->Synth Bio Plasma/Tissue/Trace Impurity (Low Conc.) Start->Bio Prep_Dilute Direct Dilution (MeOH/H2O) Synth->Prep_Dilute Prep_SPE SPE (MCX Cartridge) or LLE (EtOAc) Bio->Prep_SPE UV_Path Method A: HPLC-UV (Robustness Focus) Result_QC Purity/Yield Data UV_Path->Result_QC > 0.5 µg/mL MS_Path Method B: LC-MS/MS (Sensitivity Focus) Result_Trace PK/Impurity Data MS_Path->Result_Trace < 10 ng/mL Prep_Dilute->UV_Path Prep_SPE->MS_Path

Figure 1: Decision matrix for selecting the analytical workflow based on sensitivity requirements.

Method A: HPLC-UV (Quality Control)[1][2]

Objective: Routine quantification of the analyte in bulk powder or reaction mixtures. Critical Control Point: Buffer pH is set to 3.0. At this pH, the imidazole is fully protonated (


), ensuring it exists as a single species, preventing peak splitting due to tautomerism and improving solubility.
Chromatographic Conditions
ParameterSetting
System Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump)
Column Base-Deactivated C18 (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18).Dimensions: 150 mm x 4.6 mm, 3.5

m or 5

m.
Mobile Phase A 20 mM Potassium Phosphate Buffer (

), adjusted to pH 3.0 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled to minimize tautomeric broadening)
Detection UV-DAD at 220 nm (Quantification) and 254 nm (Identification).[1][2]
Injection Vol 10

L
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold
2.010End Initial Hold
12.060Linear Ramp
15.090Wash
15.110Re-equilibration
20.010Stop

Protocol Note: If peak tailing factor (


) > 1.5, add 5 mM Triethylamine (TEA) to Mobile Phase A as a silanol blocker.

Method B: LC-MS/MS (Trace Analysis)[1][2]

Objective: Quantification of 4-Methyl-5-(p-tolyl)-1H-imidazole in biological matrices (plasma) or as a genotoxic impurity.[1][2] Mechanism: Electrospray Ionization (ESI) in positive mode utilizes the basic nitrogen for high-efficiency protonation.[1][2]

Mass Spectrometry Parameters
ParameterSetting
Ion Source ESI Positive (

)
Spray Voltage 3.5 - 4.0 kV
Capillary Temp 300°C
Sheath Gas 40 arb units (

)
Precursor Ion 173.1

MRM Transitions (Multiple Reaction Monitoring)
Transition (

)
RoleCollision Energy (eV)Mechanistic Origin
173.1

158.1
Quantifier20Loss of Methyl radical (

); characteristic of methyl-imidazoles.[1][2]
173.1

130.1
Qualifier 128Ring fragmentation/Loss of

moiety.[1][2]
173.1

91.1
Qualifier 235Formation of Tropylium ion (

); specific to the p-tolyl group.[1][2]
UHPLC Conditions[8]
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7

    
    m).[2]
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

Sample Preparation Protocols

Solid Phase Extraction (SPE) - Recommended for Bioanalysis

Since the analyte is basic, Mixed-Mode Cation Exchange (MCX) cartridges provide the highest selectivity, washing away neutral and acidic interferences.

  • Conditioning: 1 mL Methanol, then 1 mL Water.

  • Loading: Mix 200

    
    L Plasma with 200 
    
    
    
    L 4%
    
    
    . Load onto cartridge.
  • Wash 1 (Acidic): 1 mL 2% Formic Acid (removes proteins/acids).[1]

  • Wash 2 (Organic): 1 mL Methanol (removes neutral hydrophobic interferences).[1]

    • Note: The analyte remains bound to the sulfonate groups via ionic interaction.[2]

  • Elution: 1 mL 5%

    
     in Methanol. (High pH breaks the ionic bond).
    
  • Reconstitution: Evaporate to dryness (

    
     stream, 40°C) and reconstitute in 100 
    
    
    
    L Mobile Phase A.
Liquid-Liquid Extraction (LLE) - Alternative[1][2]
  • Alkalinize sample (pH > 10) using 0.1 M NaOH to ensure the imidazole is neutral (unprotonated).[2]

  • Extract with Ethyl Acetate or MTBE (Methyl tert-butyl ether).[1]

  • Vortex (5 min) and Centrifuge (4000 rpm, 10 min).

  • Collect organic supernatant, dry, and reconstitute.

Troubleshooting & Validation

IssueRoot CauseCorrective Action
Split Peaks Tautomer separationIncrease column temperature to 40°C to speed up interconversion, or ensure pH is distinctly acidic (<3) or basic (>9).
Tailing Silanol interactionUse a "Hybrid" particle column (e.g., BEH, XBridge) or add TEA to the mobile phase.
Low Sensitivity (MS) Ion SuppressionSwitch from LLE to SPE (MCX) to remove phospholipids.[1][2]
Retention Shift pH instabilityPhosphate buffer capacity is low at pH 5-6.[1][2] Maintain pH < 3.0 or > 7.0 for stability.[1][2]

References

  • Podolska, M., et al. (2017). "HPLC Method for Separating Enantiomers of Imidazole Derivatives."[4] Acta Poloniae Pharmaceutica. Available at: [Link]

  • SIELC Technologies. "Method for Analysis of Imidazole Derivatives on Newcrom R1 Column." Application Notes. Available at: [Link]

  • Abdel-Moety, E.M., et al. (2020). "HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma."[2] Molecules. Available at: [Link]

  • PubChem Compound Summary. "4-Methyl-2-phenyl-1H-imidazole (Structural Analog Data)." National Library of Medicine.[1] Available at: [Link]

  • Sokolović, D., et al. (2021). "A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices."[5] Chemosensors. Available at: [Link]

Sources

Application Note: Safe Handling, Toxicology, and Disposal Protocols for 4-Methyl-5-(p-tolyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-5-(p-tolyl)-1H-imidazole (CAS: 439931-81-4) is a highly versatile substituted imidazole derivative utilized extensively as a pharmacophore building block in drug discovery, particularly in the synthesis of kinase inhibitors and GPCR ligands[1],[2]. Due to its amphoteric nature and the lipophilicity imparted by the p-tolyl group, this compound presents specific handling challenges and toxicological risks[3]. This application note provides a comprehensive, causality-driven protocol for the safe handling, emergency response, and environmentally compliant disposal of this critical intermediate.

Physicochemical Profile and Mechanistic Toxicology

Chemical Identity

Understanding the baseline physicochemical properties of a compound is the first step in establishing a self-validating safety protocol.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 4-Methyl-5-(p-tolyl)-1H-imidazole[1]
Common Synonym 4-Methyl-5-(4-methylphenyl)-1H-imidazole[1]
CAS Registry Number 439931-81-4[4]
Molecular Formula C₁₁H₁₂N₂[1]
Molecular Weight 172.23 g/mol [1]
Structural Class Substituted Imidazole Heterocycle[2]
Mechanistic Toxicology

The toxicity profile of 4-Methyl-5-(p-tolyl)-1H-imidazole is fundamentally linked to its molecular structure. The imidazole ring contains both a basic, pyridine-like nitrogen and an acidic, pyrrole-like nitrogen, allowing it to act as both a hydrogen bond donor and acceptor[5].

  • Dermal and Ocular Toxicity: The addition of the p-tolyl group significantly increases the molecule's lipophilicity compared to an unsubstituted imidazole. This enhanced lipophilicity facilitates rapid penetration through the lipid bilayers of the stratum corneum and corneal epithelium, leading to severe skin irritation and serious eye damage[3],[6].

  • Respiratory Hazards: As a fine crystalline powder, it poses an inhalation risk. The basicity of the imidazole ring causes localized pH alterations upon contact with the moist mucous membranes of the respiratory tract, resulting in acute respiratory irritation[3],[7].

Table 2: GHS Hazard Classifications

GHS Hazard ClassHazard StatementMechanistic Rationale
Acute Toxicity, Oral (Cat 4) H302: Harmful if swallowed[6]Basic nitrogenous heterocycle causes mucosal irritation and systemic toxicity upon absorption.
Skin Irritation (Cat 2) H315: Causes skin irritation[6]Lipophilic p-tolyl group accelerates dermal penetration and localized cellular disruption.
Eye Damage/Irritation (Cat 1) H318: Causes serious eye damage[3]Amphoteric nature rapidly disrupts corneal epithelial lipid bilayers, causing irreversible damage if untreated.
STOT-SE (Cat 3) H335: May cause respiratory irritation[3]Fine crystalline powder alters localized pH in the respiratory tract upon inhalation.

Standard Operating Procedure (SOP): Safe Handling and Transfer

Handling substituted imidazoles requires strict environmental controls to mitigate both exposure and compound degradation[5].

Causality-Driven Pre-Operation Setup
  • Engineering Controls: All weighing and transfer operations must be conducted within a certified chemical fume hood with a minimum face velocity of 100 fpm[6]. Rationale: Prevents the inhalation of aerosolized particulates.

  • Static Mitigation: Substituted imidazoles often present as free-flowing powders prone to static charge accumulation. Use anti-static spatulas and ionizers during weighing. Rationale: Prevents sudden aerosolization and subsequent inhalation exposure[5].

  • PPE Requirements: Nitrile gloves, tightly sealed chemical splash goggles, and a flame-resistant lab coat are mandatory[7],[8]. Rationale: Nitrile provides a sufficient chemical barrier against lipophilic organic bases, while splash goggles prevent corneal exposure to airborne dust[6].

Step-by-Step Handling Protocol
  • Verify fume hood continuous flow and clear the workspace of incompatible materials, specifically strong oxidizers and strong acids[6].

  • Don appropriate PPE and ground the analytical balance to dissipate static charge.

  • Using an anti-static spatula, carefully transfer the required mass of 4-Methyl-5-(p-tolyl)-1H-imidazole into a pre-tared, amber glass vial. Rationale: Amber glass protects the compound from potential photo-degradation.

  • Seal the vial tightly under an inert atmosphere (Argon or Nitrogen) if long-term storage is intended, as imidazoles can be sensitive to atmospheric moisture and carbon dioxide[5].

  • Decontaminate all spatulas and surfaces using a 70% Isopropanol/water solution, ensuring the basic residues are fully solubilized and removed.

HandlingWorkflow Start 1. Pre-Operation Setup Verify Fume Hood Flow (>100 fpm) PPE 2. Don PPE Nitrile Gloves, Goggles, Lab Coat Start->PPE Weighing 3. Weighing Use Anti-Static Spatula Inside Enclosure PPE->Weighing Transfer 4. Transfer Seal in Amber Vial (Light/Moisture Sensitive) Weighing->Transfer Decon 5. Decontamination Wipe Surfaces with Isopropanol/Water Transfer->Decon End 6. Storage Store at 2-8°C Under Inert Gas Decon->End

Workflow for the safe handling and transfer of 4-Methyl-5-(p-tolyl)-1H-imidazole.

Emergency Response and First Aid Protocols

In the event of exposure, immediate and specific interventions are required to mitigate tissue damage caused by the lipophilic base[3].

  • Ocular Exposure: Immediately flush eyes with a continuous stream of tepid water or sterile saline for a minimum of 15 minutes, forcibly holding the eyelids apart[6],[8]. Remove contact lenses if present and easy to do[7]. Causality: The lipophilic p-tolyl group accelerates corneal penetration; prolonged flushing is critical to the osmotic extraction of the compound from the corneal stroma.

  • Dermal Exposure: Remove contaminated clothing immediately. Wash the affected skin thoroughly with copious amounts of soap and water for at least 15 minutes[6],[7]. Causality: Soap acts as a surfactant to emulsify and remove the water-insoluble lipophilic compound from the skin surface.

  • Inhalation: Relocate the victim to fresh air and maintain them in a position comfortable for breathing[3],[6]. Administer oxygen if respiratory distress is observed.

  • Ingestion: Do NOT induce vomiting[3],[6]. Rinse mouth thoroughly with water and seek immediate medical attention[5]. Causality: Emesis of a basic, irritating compound can cause secondary chemical burns to the esophagus and aspiration pneumonitis.

Spill Management and Chemical Disposal

Spill Containment Protocol
  • Isolate the spill area and ensure adequate local exhaust ventilation[7].

  • For solid spills, avoid dry sweeping. Lightly mist the powder with a compatible solvent (e.g., isopropanol) to suppress dust formation, then carefully sweep using a non-sparking tool[8].

  • Place the collected material into a clearly labeled, sealable hazardous waste container[8].

Disposal and Environmental Compliance

4-Methyl-5-(p-tolyl)-1H-imidazole must not be discharged into the municipal sewer system or waterways, as substituted imidazoles can exhibit long-lasting aquatic toxicity[8],[5].

  • Segregation: Store imidazole waste strictly segregated from strong oxidizing agents and strong acids[3],[6]. Causality: The electron-rich imidazole ring can undergo violent, exothermic reactions when exposed to strong oxidizers, potentially generating toxic nitrogen oxide (NOx) gases[6].

  • Destruction Method: The preferred disposal method is high-temperature incineration in a facility equipped with an afterburner and a wet scrubber system[5]. Causality: Incineration ensures complete thermal destruction of the organic framework, while the scrubber neutralizes the NOx emissions generated from the nitrogenous heterocycle.

DisposalPathway Waste Imidazole Waste (Solid or Solution) Segregation Segregation Isolate from Oxidizers/Acids Waste->Segregation Container Containment Label: Hazardous Nitrogenous Waste Segregation->Container Treatment Destruction High-Temp Incineration (NOx Scrubber) Container->Treatment

Chemical waste segregation and high-temperature incineration pathway for imidazole derivatives.

References

  • Chemgroup. "SAFETY DATA SHEET EPO-TEK® 353ND Part B". Available at: [Link]

  • Mouser. "Safety Data Sheet: LOCTITE ECCOBOND UF 1173". Available at: [Link]

  • Epoxy Technology / Uni-Muenster. "SAFETY DATA SHEET EPO-TEK® H20E Part A". Available at:[Link]

Sources

Application Notes & Protocols: 4-Methyl-5-(p-tolyl)-1H-imidazole as a Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, recognized for its presence in vital biological molecules like the amino acid histidine and its role in a plethora of pharmacologically active compounds.[1][2] Imidazole derivatives exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3][4] The unique electronic and structural features of the imidazole ring, particularly its ability to act as a hydrogen bond donor and acceptor and its capacity to coordinate with metal ions, make it a privileged scaffold in drug design.

This guide focuses on 4-Methyl-5-(p-tolyl)-1H-imidazole, a non-symmetrical imidazole derivative. The presence of distinct substituents at the C4 and C5 positions—a methyl group and a p-tolyl group—breaks the molecule's symmetry. This asymmetry presents both a challenge and an opportunity in synthesis, particularly concerning regioselectivity in substitution reactions at the nitrogen atoms.[5][6] This document provides a comprehensive overview of the synthesis of this building block, its key properties, and detailed protocols for its application in N-alkylation reactions, a fundamental step towards creating diverse molecular libraries for screening and development.

Section 1: Synthesis of the Core Building Block

The most direct and convergent approach to synthesizing unsymmetrically substituted imidazoles like 4-Methyl-5-(p-tolyl)-1H-imidazole is through a multi-component reaction. The Debus-Radziszewski imidazole synthesis offers a robust and high-yielding pathway from readily available starting materials.[5][7] This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (often from an ammonium salt).

For the target molecule, the key precursors are 1-(p-tolyl)propane-1,2-dione, formaldehyde, and ammonium acetate. The dione provides the C5-(p-tolyl) and C4-methyl backbone, while formaldehyde serves as the source for the C2 carbon of the imidazole ring.

start1 1-(p-tolyl)propane-1,2-dione reaction One-Pot Condensation (Debus-Radziszewski Synthesis) Solvent: Acetic Acid or EtOH Heat start1->reaction start2 Formaldehyde start2->reaction start3 Ammonium Acetate (Ammonia Source) start3->reaction product 4-Methyl-5-(p-tolyl)-1H-imidazole reaction->product

Diagram 1: Workflow for the synthesis of 4-Methyl-5-(p-tolyl)-1H-imidazole.

Protocol 1.1: Synthesis of 4-Methyl-5-(p-tolyl)-1H-imidazole
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-(p-tolyl)propane-1,2-dione (10 mmol, 1.62 g), ammonium acetate (25 mmol, 1.93 g), and glacial acetic acid (20 mL).

  • Addition of Reagent: To the stirring mixture, add aqueous formaldehyde (37 wt. %, 10 mmol, 0.75 mL).

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dione is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature, then pour it slowly into 100 mL of ice-cold water.

  • Neutralization: Carefully neutralize the solution by the dropwise addition of concentrated ammonium hydroxide until the pH is ~8-9. This will cause the product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and dry under vacuum to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization from an ethanol/water mixture to afford 4-Methyl-5-(p-tolyl)-1H-imidazole as a crystalline solid.

Section 2: Physicochemical & Spectroscopic Properties

Characterization is critical for confirming the structure and purity of the synthesized building block. The table below summarizes the key properties and expected NMR chemical shifts.

PropertyValue
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
Appearance Off-white to pale yellow crystalline solid
¹H NMR (Predicted) δ ~12.0 (br s, 1H, N-H), δ ~7.6 (s, 1H, C2-H), δ 7.2-7.4 (m, 4H, Ar-H), δ 2.38 (s, 3H, Ar-CH₃), δ 2.25 (s, 3H, C4-CH₃)
¹³C NMR (Predicted) δ ~138, 137, 135, 130, 129, 128, 125 (Aromatic & Imidazole C), δ 21.2 (Ar-CH₃), δ 14.0 (C4-CH₃)

Section 3: Key Synthetic Transformation: N-Alkylation

N-alkylation is one of the most fundamental and valuable transformations for the imidazole core, enabling the synthesis of ionic liquids, N-heterocyclic carbene (NHC) precursors, and a wide array of biologically active molecules.[8] The reaction proceeds via nucleophilic substitution, where the deprotonated imidazole anion attacks an alkylating agent.

Due to the asymmetry of 4-Methyl-5-(p-tolyl)-1H-imidazole, alkylation can occur at either nitrogen, leading to two potential regioisomers. The outcome is governed by a combination of steric and electronic factors.[6] Generally, alkylation is favored at the less sterically hindered nitrogen atom (N1), which is adjacent to the smaller methyl group.

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) start_mol 4-Methyl-5-(p-tolyl)-1H-imidazole anion Imidazole Anion (Nucleophile) start_mol->anion Deprotonation base Base (e.g., K₂CO₃, NaH) product1 1-Alkyl-4-methyl-5-(p-tolyl)-1H-imidazole (Major Product - Less Hindered) anion->product1 Attack at N1 product2 1-Alkyl-5-methyl-4-(p-tolyl)-1H-imidazole (Minor Product - More Hindered) anion->product2 Attack at N3 alkyl_halide Alkyl Halide (R-X)

Diagram 2: General mechanism for the N-alkylation of 4-Methyl-5-(p-tolyl)-1H-imidazole.

We present two robust protocols for N-alkylation using either a mild or a strong base, allowing researchers to choose based on the reactivity of the alkylating agent and desired reaction conditions.

Protocol 3.1: N-Alkylation using Potassium Carbonate (Mild Conditions)

This method is ideal for reactive alkylating agents (e.g., benzyl bromide, methyl iodide) and offers excellent operational simplicity.

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-Methyl-5-(p-tolyl)-1H-imidazole (1.0 equiv), anhydrous potassium carbonate (K₂CO₃, 2.0 equiv), and anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 equiv) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC.[9]

  • Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3.2: N-Alkylation using Sodium Hydride (Strong Base Conditions)

This protocol ensures complete deprotonation of the imidazole and is suitable for less reactive alkylating agents. It requires strict anhydrous conditions.[10]

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend 4-Methyl-5-(p-tolyl)-1H-imidazole (1.0 equiv) in anhydrous Tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.[8]

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up: Cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

ParameterProtocol 3.1 (K₂CO₃)Protocol 3.2 (NaH)
Base Strength MildStrong
Solvent DMF or AcetonitrileTHF or DMF
Temperature Room Temp to 60 °C0 °C to Room Temp
Advantages Operationally simple, safer, good for reactive electrophiles.Fast, ensures complete deprotonation, suitable for less reactive electrophiles.
Disadvantages Slower, may not be effective for all substrates.Requires strict inert and anhydrous conditions, NaH is pyrophoric.

Section 4: Downstream Applications

The N-alkylated derivatives of 4-Methyl-5-(p-tolyl)-1H-imidazole are valuable intermediates for further synthetic elaboration.

  • Pharmaceutical Scaffolds: The N-alkylated products can be directly screened for biological activity or serve as precursors for more complex molecules. The tolyl group offers a site for further functionalization through benzylic bromination or oxidation.

  • N-Heterocyclic Carbene (NHC) Ligands: The resulting 1,3-dialkylimidazolium salts (formed by a second alkylation) are precursors to NHC ligands, which are widely used in organometallic catalysis. The asymmetric nature of this building block can lead to the development of novel chiral NHC ligands.

  • Corrosion Inhibitors: Imidazole derivatives are known to be effective corrosion inhibitors for various metals, a property that can be tuned by the nature of the N-alkyl substituent.[11]

By providing these detailed protocols and insights, we aim to empower researchers to effectively utilize 4-Methyl-5-(p-tolyl)-1H-imidazole as a strategic building block in their synthetic endeavors.

References

  • Bamoro, C., Bamba, F., Steve-Evanes, K., Aurélie, V. and Vincent, C. (2021) Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26. [Link]

  • Kuzmanov, N., et al. (2025) Synthesis and structure of 4-methyl-1- N -( p -tolyl)imidazole as organic corrosion inhibitor. ResearchGate. [Link]

  • Pace, V., et al. (2023) 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]

  • Pardeshi, A., & Patil, S. (2025) Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Letters in Applied NanoBioScience. [Link]

  • Zheng, X., Ma, Z., & Zhang, D. (2020) Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. [Link]

  • Kia, R., Fun, H. K., & Kargar, H. (2009). 2-p-Tolyl-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1724. [Link]

  • Abedi, A., et al. (2023) Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole. Journal of Medicinal and Chemical Sciences. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • de Oliveira, R. N., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 763. [Link]

  • Kia, R., Fun, H. K., & Kargar, H. (2009). 2-p-Tolyl-4,5-dihydro-1H-imidazole. Semantic Scholar. [Link]

  • Singh, R., & Tilak, R. (2017) Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Research. [Link]

  • Zeguendri, T., et al. (2022) Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. [Link]

  • Sarveswari, S., & Vijayakumar, V. (2012) Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

  • Doganc, F., & Göker, H. (2024) N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Sharma, D., et al. (2016) A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research. [Link]

  • Grimmett, M. R. (1982) N-Alkylation of imidazoles. University of Otago. [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 4-Methyl-5-(p-tolyl)-1H-imidazole as a Potential p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting p38 MAPK with Novel Imidazole Scaffolds

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, apoptosis, and differentiation. Among these, the p38 MAPK pathway is a key mediator of the cellular response to stress and pro-inflammatory cytokines.[1][2] Dysregulation of the p38 MAPK pathway has been implicated in a host of human diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and certain cancers.[1][2][3] This has rendered p38 MAPK a highly attractive target for therapeutic intervention.

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5][6] Its derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory, anti-cancer, and antimicrobial agents.[7][8][9][10] Notably, several potent and selective p38 MAPK inhibitors are based on an imidazole core, highlighting the potential of this chemical class for targeting this critical kinase.[11]

This application note provides a detailed guide for the in vitro evaluation of 4-Methyl-5-(p-tolyl)-1H-imidazole, a novel imidazole derivative, as a potential inhibitor of the p38 MAPK signaling pathway. The following protocols are designed to be robust and self-validating, providing researchers with the necessary tools to characterize the compound's biochemical potency, cellular activity, and mechanism of action.

Signaling Pathway Overview: The p38 MAPK Cascade

The p38 MAPK signaling cascade is a tiered kinase pathway initiated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), and cellular stressors. This leads to the activation of upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates a range of downstream substrates, including transcription factors and other kinases, ultimately leading to a cellular response.

p38_pathway extracellular_stimuli Extracellular Stimuli (e.g., TNF-α, IL-1β, Stress) upstream_kinases Upstream Kinases (e.g., MKK3/6) extracellular_stimuli->upstream_kinases p38_mapk p38 MAPK upstream_kinases->p38_mapk Phosphorylation (Thr180/Tyr182) downstream_substrates Downstream Substrates (e.g., ATF2, MK2) p38_mapk->downstream_substrates Phosphorylation cellular_response Cellular Response (e.g., Cytokine Production, Apoptosis) downstream_substrates->cellular_response inhibitor 4-Methyl-5-(p-tolyl)-1H-imidazole inhibitor->p38_mapk Inhibition

Figure 2: Workflow for the in vitro p38α kinase inhibition assay.

Step-by-Step Protocol:
  • Compound Preparation: Prepare a serial dilution of 4-Methyl-5-(p-tolyl)-1H-imidazole in DMSO. A typical starting concentration range for screening is 10 mM down to 1 nM. Also, prepare dilutions of the positive control inhibitor.

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer. Then, add the test compound dilutions, vehicle control (DMSO), and positive control to their respective wells.

  • Kinase and Substrate Addition: Add the recombinant p38α kinase and its substrate (e.g., ATF2) to each well.

  • Reaction Initiation: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit reagents as per the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [3]

Data Presentation:
CompoundTargetIC50 (nM)
4-Methyl-5-(p-tolyl)-1H-imidazolep38αTo be determined
SB203580 (Positive Control)p38α~50-300
TAK-715 (Positive Control)p38α~7.1 [12]

Table 1: Example data table for summarizing biochemical potency.

Part 2: Cell-Based Assay for Inhibition of TNF-α Production

This assay assesses the ability of 4-Methyl-5-(p-tolyl)-1H-imidazole to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context. This provides a more physiologically relevant measure of the compound's potential anti-inflammatory activity. [13]

Principle:

Human monocytic cell lines (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) are stimulated with lipopolysaccharide (LPS) to induce a potent inflammatory response, including the production and secretion of TNF-α. The test compound is pre-incubated with the cells, and its ability to suppress TNF-α release into the culture medium is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:
  • THP-1 cells (or human PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • 4-Methyl-5-(p-tolyl)-1H-imidazole (dissolved in DMSO)

  • Positive control inhibitor: A known p38 MAPK inhibitor

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader for ELISA

Experimental Workflow:

Figure 3: Workflow for the cell-based TNF-α inhibition assay.

Step-by-Step Protocol:
  • Cell Culture: Culture and maintain THP-1 cells according to standard protocols.

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 1 x 10^6 cells/mL). [1]3. Compound Treatment: Pre-incubate the cells with serial dilutions of 4-Methyl-5-(p-tolyl)-1H-imidazole or the positive control for 1 hour at 37°C. [1]4. Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to stimulate TNF-α production. [1]5. Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator. [1]6. Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis: Calculate the concentration of TNF-α in each sample from the standard curve. Determine the percent inhibition of TNF-α production for each compound concentration and calculate the IC50 value.

Data Presentation:
CompoundCell LineStimulantIC50 (nM) for TNF-α Inhibition
4-Methyl-5-(p-tolyl)-1H-imidazoleTHP-1LPSTo be determined
Known p38 InhibitorTHP-1LPSLiterature Value

Table 2: Example data table for summarizing cellular activity.

Part 3: Target Engagement Assay - Western Blot for Phospho-p38 MAPK

This assay directly assesses whether 4-Methyl-5-(p-tolyl)-1H-imidazole inhibits the phosphorylation of p38 MAPK within the cell, providing evidence of target engagement.

Principle:

Cells are treated with the test compound and then stimulated to activate the p38 MAPK pathway. Cell lysates are then prepared and subjected to Western blotting to detect the levels of phosphorylated p38 MAPK (p-p38) and total p38 MAPK. A reduction in the p-p38/total p38 ratio indicates inhibition of the upstream activating kinases or p38 itself.

Materials:
  • HeLa or other suitable cell line

  • DMEM with 10% FBS

  • Stimulant (e.g., Anisomycin or UV radiation)

  • 4-Methyl-5-(p-tolyl)-1H-imidazole

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK [12]* HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Step-by-Step Protocol:
  • Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat with the test compound for 1 hour.

  • Stimulation: Stimulate the cells with an appropriate agent (e.g., Anisomycin) for a short duration (e.g., 30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-p38 and total p38, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and calculate the ratio of p-p38 to total p38 for each treatment condition.

Trustworthiness and Self-Validation

To ensure the reliability of the results, each assay should incorporate the following controls:

  • Vehicle Control (e.g., DMSO): Establishes the baseline for 100% activity or 0% inhibition.

  • Positive Control: A known p38 MAPK inhibitor (e.g., SB203580, TAK-715) to validate the assay's ability to detect inhibition. [2][12]* Negative/Unstimulated Control: Demonstrates the basal level of kinase activity or cytokine production in the absence of a stimulus.

  • Cell Viability Assay (for cellular assays): A concurrent MTT or similar assay should be performed to ensure that the observed inhibition is not due to cytotoxicity of the compound. [3][14] By including these controls, the experimental system becomes self-validating, providing confidence in the generated data.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the initial in vitro characterization of 4-Methyl-5-(p-tolyl)-1H-imidazole as a potential p38 MAPK inhibitor. Successful execution of these assays will elucidate the compound's biochemical potency, its efficacy in a cellular context, and its direct engagement with the intended target. These foundational studies are critical for guiding further preclinical development of this and other novel imidazole-based therapeutic candidates.

References

  • Zhang, Y., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Frontiers in Chemistry, 11, 1267439.
  • Conti, C., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1739.
  • Patel, S. B., et al. (2012). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Current Medicinal Chemistry, 19(27), 4585-4597.
  • Li, Z., et al. (2023). TAK-715 alleviated IL-1β-induced apoptosis and ECM degradation in nucleus pulposus cells and attenuated intervertebral disc degeneration ex vivo and in vivo. Arthritis Research & Therapy, 25(1), 45.
  • PubMed. (2023). TAK-715 alleviated IL-1β-induced apoptosis and ECM degradation in nucleus pulposus cells and attenuated intervertebral disc degeneration ex vivo and in vivo. Arthritis Research & Therapy, 25(1), 45.
  • Jurić, M., et al. (2015). Synthesis and structure of 4-methyl-1- N -( p -tolyl)imidazole as organic corrosion inhibitor. Journal of Molecular Structure, 1094, 21-27.
  • Azevedo, R., et al. (2012). X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 8), 1041-1050.
  • Kumar, P., et al. (2016). A review: Imidazole synthesis and its biological activities. Der Pharma Chemica, 8(19), 393-403.
  • ResearchGate. (2012). X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 8), 1041-1050.
  • Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5406.
  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 796.
  • S, S., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics, 1-16.
  • Sharma, A., et al. (2014). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2014, 1-12.
  • Kumar, A., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Research, 9(8), 1-13.
  • Gayathri, S., et al. (2011). 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o143.
  • Al-Ostoot, F. H., et al. (2023). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 13(1), 18361.
  • Kurbatov, S. V., et al. (2023). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. Molecules, 28(6), 2588.
  • Journal of Biological and Molecular Chemistry. (2023).
  • Wang, S., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(19), 6563.
  • Journal of Biological and Molecular Chemistry. (2023). Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as.
  • Bouattour, Y., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11(2), 19-30.

Sources

Troubleshooting & Optimization

Technical Support Hub: Synthesis of 4-Methyl-5-(p-tolyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IMID-4M5T-SYN Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting & Protocols for 4-Methyl-5-(p-tolyl)-1H-imidazole Synthesis

Executive Summary & Chemical Profile

User Query: "I need a robust protocol for synthesizing 4-Methyl-5-(p-tolyl)-1H-imidazole and help troubleshooting low yields and purification issues."

Scientist's Response: The synthesis of 4-Methyl-5-(p-tolyl)-1H-imidazole (also known as 5-methyl-4-(p-tolyl)imidazole due to tautomerism) presents specific challenges related to regioselectivity , thermal degradation , and purification of the basic heterocycle.

This guide provides two validated synthetic routes:

  • Route A (The Bredereck Synthesis): High-temperature condensation of

    
    -haloketones with formamide. Robust and scalable, but prone to "tar" formation if uncontrolled.[1]
    
  • Route B (The Radziszewski/Diketone Cyclization): Condensation of 1,2-diketones with formaldehyde and ammonium acetate. Milder conditions, higher atom economy, but requires less common precursors.

Chemical Data Sheet
PropertySpecification
IUPAC Name 4-Methyl-5-(4-methylphenyl)-1H-imidazole
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
Key Precursors 2-Bromo-1-(p-tolyl)propan-1-one OR 1-(p-tolyl)propane-1,2-dione
Solubility Soluble in EtOH, DMSO, dilute acid; sparingly soluble in water.[2][3]
pKa (est) ~7.0 (Imidazole nitrogen)

Validated Synthetic Protocols

Protocol A: Bredereck Synthesis (Standard Industrial Route)

Best for: Scalability and availability of precursors.[1]

Principle: Reaction of an


-halo ketone with excess formamide. The formamide acts as both the solvent, the nitrogen source, and the C2-carbon source.

Reagents:

  • 2-Bromo-1-(p-tolyl)propan-1-one (1.0 equiv)

  • Formamide (15.0 - 20.0 equiv)[1]

  • Optional: Formic acid (catalytic) or Ammonium formate (to boost yield)[1]

Workflow:

  • Setup: Charge a round-bottom flask with 2-Bromo-1-(p-tolyl)propan-1-one.

  • Addition: Add Formamide (excess). The solid ketone may not dissolve immediately.

  • Reaction: Heat the mixture to 150–170°C .

    • Critical Checkpoint: The reaction will release water and potentially HBr fumes. Use a reflux condenser and a trap.[3]

    • Duration: 3–5 hours. Monitor by TLC (System: DCM/MeOH 95:5).

  • Quenching: Cool the dark reaction mixture to ~80°C. Pour slowly into ice-cold water (5x reaction volume).

  • Isolation:

    • Basify the aqueous mixture with concentrated Ammonia (NH₄OH) or NaOH to pH 9–10.[1]

    • The product should precipitate as a solid.

    • If oil forms: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or Toluene.

Technical Note: The high temperature is necessary to drive the formation of the intermediate formyl-amino ketone and subsequent cyclization. However, it also promotes polymerization (charring).[1]

Protocol B: Modified Radziszewski Cyclization (Mild Route)

Best for: High purity requirements and avoiding harsh thermal conditions.[1]

Principle: Condensation of a 1,2-dicarbonyl compound with a formaldehyde source (Urotropine) and Ammonia.

Reagents:

  • 1-(p-tolyl)propane-1,2-dione (1.0 equiv)

  • Urotropine (Hexamethylenetetramine) (1.0 equiv) OR Paraformaldehyde (2.0 equiv)[1]

  • Ammonium Acetate (excess, ~10 equiv)[1]

  • Solvent: Acetic Acid (glacial)[1]

Workflow:

  • Setup: Dissolve 1-(p-tolyl)propane-1,2-dione and Ammonium Acetate in Glacial Acetic Acid.

  • Addition: Add Urotropine.

  • Reaction: Reflux (118°C) for 1–2 hours.

    • Microwave Option: This reaction can be performed solvent-free or in minimal acetic acid under microwave irradiation (140°C, 10–20 min) for higher yields [1].[1]

  • Workup: Pour the mixture into crushed ice. Neutralize with Ammonia to pH 8.

  • Isolation: Filter the precipitate. This route typically yields a cleaner product than Route A.

Troubleshooting Guide (FAQ)

Ticket #1: "My reaction mixture turned into a black tar (Route A)."

Diagnosis: Thermal polymerization of the


-bromo ketone or formamide decomposition.
Solution: 
  • Reduce Temperature: Limit the bath temperature to 150°C.

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon. Oxygen accelerates oxidative degradation at high temperatures.

  • Stepwise Heating: Do not plunge the reagents into a 180°C bath. Ramp the temperature slowly.

Ticket #2: "I cannot see the NH proton in the NMR spectrum."

Diagnosis: Rapid tautomeric exchange. Explanation: In 1H-imidazoles, the proton on the nitrogen exchanges rapidly between N1 and N3 in solution. This broadens the signal, often making it invisible in CDCl₃. Verification:

  • Switch solvent to DMSO-d₆ . The NH signal usually appears as a broad singlet around 12.0–12.5 ppm.

  • Note that the signals for C4-Methyl and C5-Tolyl are distinct, confirming the structure.

Ticket #3: "The product is an oil and won't crystallize."

Diagnosis: Impurities (formamide oligomers) or residual solvent. Solution:

  • Trituration: Add cold Diethyl Ether or Hexane to the oil and scratch the flask walls.

  • Salt Formation: Dissolve the oil in Ethanol and add Ethanolic HCl. Isolate the Hydrochloride salt , which is almost always a crystalline solid. You can convert it back to the free base later if needed.

Mechanistic & Workflow Visualization

Figure 1: Synthetic Pathways & Logic Flow

SynthesisGuide Start Target: 4-Methyl-5-(p-tolyl)-1H-imidazole RouteA Route A: Bredereck Synthesis (High Temp, Scalable) Start->RouteA RouteB Route B: Diketone Cyclization (Mild, High Purity) Start->RouteB PrecursorA 2-Bromo-1-(p-tolyl)propan-1-one + Formamide RouteA->PrecursorA PrecursorB 1-(p-tolyl)propane-1,2-dione + HCHO + NH4OAc RouteB->PrecursorB IntermedA Intermediate: alpha-Formamido Ketone PrecursorA->IntermedA 160°C, -H2O, -HBr IntermedB Intermediate: Diimine / Aminal PrecursorB->IntermedB Reflux/MW, AcOH Product Crude Product IntermedA->Product Cyclization IntermedB->Product Cyclization Purification Purification: Recrystallization (EtOH/H2O) or HCl Salt Formation Product->Purification

Caption: Comparison of the two primary synthetic pathways. Route A involves harsh thermal condensation, while Route B utilizes a multicomponent cyclization mechanism.[1]

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Encountered Type1 Black Tar / Charring Issue->Type1 Type2 Low Yield / No Precipitate Issue->Type2 Type3 NMR: Missing NH Signal Issue->Type3 Sol1 Reduce Temp to 150°C Use N2 Atmosphere Type1->Sol1 Sol2 Check pH (Must be >9) Try Salting Out (NaCl) Type2->Sol2 Sol3 Normal Phenomenon (Tautomerism) Switch to DMSO-d6 Type3->Sol3

Caption: Rapid diagnostic logic for common experimental failures during imidazole synthesis.

References

  • Bratulescu, G. (2009).[1][4][5] Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium.[5] Synthesis, 2009(14), 2319–2320.[1] Link

  • Organic Chemistry Portal. (n.d.). Synthesis of Imidazoles: Van Leusen, Radziszewski, and Bredereck Methods.[1] Link

  • Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for imidazole chemistry mechanisms).

  • BenchChem. (2025).[6] Application Notes: Nucleophilic Substitution Reactions Using 2-Bromo-4'-methylpropiophenone. Link[1]

Sources

Technical Support Center: Purification of 4-Methyl-5-(p-tolyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Methyl-5-(p-tolyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 4-Methyl-5-(p-tolyl)-1H-imidazole?

A1: The two most prevalent and effective methods for the purification of 4-Methyl-5-(p-tolyl)-1H-imidazole are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of impurities, as well as the desired final purity.

  • Recrystallization: This is often the first method to try, especially for removing small amounts of impurities from a solid product. It relies on the principle that the solubility of the compound and its impurities vary in a given solvent at different temperatures. Ethanol, particularly hot ethanol, is a commonly cited solvent for recrystallizing imidazole derivatives.[1][2][3]

  • Column Chromatography: For complex mixtures or when a very high degree of purity is required, column chromatography is the method of choice.[4] This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your target compound, 4-Methyl-5-(p-tolyl)-1H-imidazole, is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be filtered off hot).

For many substituted imidazoles, ethanol has proven to be an effective recrystallization solvent.[1][2][3][5] You may need to perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) to determine the optimal one for your specific crude product. Studies on the solubility of various imidazoles have shown differing solubilities in solvents like dichloromethane, toluene, and chlorobutane, highlighting the importance of empirical testing.[6]

Q3: What are the likely impurities in a synthesis of 4-Methyl-5-(p-tolyl)-1H-imidazole?

A3: Impurities can originate from unreacted starting materials, reagents, or by-products of the reaction. Common synthetic routes to substituted imidazoles, such as the Radziszewski synthesis, may result in residual reactants like the dicarbonyl compound, aldehyde, or ammonia source.[7] Side reactions can also lead to the formation of isomeric or polymeric impurities.[8] Characterization of your crude product by techniques like TLC, ¹H NMR, or LC-MS can help identify the nature of the impurities and guide your purification strategy.

Q4: My purified product has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp and defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Further purification steps, such as a second recrystallization or column chromatography, are recommended.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-Methyl-5-(p-tolyl)-1H-imidazole.

Problem 1: Oiling Out During Recrystallization

Symptom: Instead of forming crystals upon cooling, the compound separates as an oil.

Root Cause Analysis & Solutions:

  • Cause A: The boiling point of the solvent is higher than the melting point of the solute. If the compound dissolves in the hot solvent and the solution temperature is above the compound's melting point, it will separate as a liquid (oil) upon cooling.

    • Solution: Choose a solvent with a lower boiling point.

  • Cause B: The solution is supersaturated. The concentration of the compound in the solvent is too high.

    • Solution: Add more hot solvent to the oiled-out mixture until the oil redissolves, then allow it to cool slowly.

  • Cause C: Cooling is too rapid. This can prevent proper crystal lattice formation.

    • Solution: Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.

Problem 2: Poor Separation in Column Chromatography

Symptom: The spots for the product and impurities overlap on the TLC plate, and fractions from the column are not pure.

Root Cause Analysis & Solutions:

  • Cause A: Inappropriate solvent system (mobile phase). The polarity of the solvent system may be too high or too low, resulting in poor separation.

    • Solution: Systematically vary the polarity of your mobile phase. A common starting point for imidazole derivatives is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[1] Running several TLCs with different solvent ratios will help you identify the optimal mobile phase for separation. For more polar imidazoles, a system like methanol in dichloromethane might be necessary.[9]

  • Cause B: Column overloading. Too much crude material has been loaded onto the column.

    • Solution: Use a larger column or load a smaller amount of the crude product. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.

  • Cause C: The compound is streaking on the silica gel. This can be due to the basic nature of the imidazole.

    • Solution: Add a small amount (e.g., 0.5-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel and improve the peak shape.

Problem 3: Low Recovery of Purified Product

Symptom: The final yield of pure 4-Methyl-5-(p-tolyl)-1H-imidazole is significantly lower than expected.

Root Cause Analysis & Solutions:

  • Cause A (Recrystallization): The compound is too soluble in the cold solvent. A significant amount of the product remains in the mother liquor.

    • Solution: Cool the solution in an ice bath for a longer period to maximize crystal formation. If the solubility is still too high, a different recrystallization solvent is needed. You can also try to recover a second crop of crystals by concentrating the mother liquor.

  • Cause B (Column Chromatography): Irreversible adsorption onto the column. The compound may be strongly binding to the stationary phase.

    • Solution: As mentioned for streaking, adding a basic modifier to the eluent can help. In some cases, flushing the column with a very polar solvent like methanol may help recover the adsorbed product.

  • Cause C (General): Multiple transfer steps. Product loss can occur at each transfer step (e.g., from flask to filter, from filter to vial).

    • Solution: Minimize the number of transfers and ensure that all vessels are thoroughly rinsed with the solvent to recover any residual product.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a step-by-step method for purifying 4-Methyl-5-(p-tolyl)-1H-imidazole using ethanol.

  • Dissolution: In a fume hood, place the crude 4-Methyl-5-(p-tolyl)-1H-imidazole in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Add a small excess of hot ethanol to the mixture to ensure the product remains dissolved. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, subsequently cool the flask in an ice-water bath for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of 4-Methyl-5-(p-tolyl)-1H-imidazole using a silica gel column.

  • Select the Mobile Phase: Based on TLC analysis, prepare an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate).

  • Pack the Column: Prepare a slurry of silica gel in the mobile phase and carefully pour it into a chromatography column. Allow the silica to settle, ensuring a level surface.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, use a "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The flow rate should be steady.

  • Monitor the Elution: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Methyl-5-(p-tolyl)-1H-imidazole.

Data Presentation

Table 1: Solvent Selection for Recrystallization

SolventBoiling Point (°C)Solubility of ImidazolesNotes
Ethanol78Good solubility when hot, lower when cold for many derivatives.[1][2][3]A common and effective choice.
Methanol65Generally high solubility.May be too good of a solvent, leading to lower recovery.
Ethyl Acetate77Moderate solubility.Can be a good alternative to alcohols.
Toluene111Lower solubility for many imidazoles.[6]May be useful for less polar impurities.
Water100Generally low solubility for non-polar substituted imidazoles.Can be used for washing crude product to remove inorganic salts.

Visualizations

Purification_Workflow crude_product Crude 4-Methyl-5-(p-tolyl)-1H-imidazole dissolve Dissolve in minimal hot ethanol crude_product->dissolve hot_filtration Hot Filtration (if solids present) dissolve->hot_filtration cool Slow Cooling & Ice Bath hot_filtration->cool Clear Solution filter_wash Vacuum Filtration & Cold Ethanol Wash cool->filter_wash pure_product Pure Crystalline Product filter_wash->pure_product

Caption: Recrystallization workflow for 4-Methyl-5-(p-tolyl)-1H-imidazole.

Troubleshooting_Chromatography start Poor Separation in Column Chromatography q1 Are spots overlapping on TLC? start->q1 a1_yes Optimize mobile phase polarity. (e.g., vary hexane/ethyl acetate ratio) q1->a1_yes Yes q2 Is the column overloaded? q1->q2 No a1_yes->q2 a2_yes Use a larger column or less crude material. q2->a2_yes Yes q3 Is the product streaking? q2->q3 No a2_yes->q3 a3_yes Add a basic modifier (e.g., 1% triethylamine) to the eluent. q3->a3_yes Yes end Improved Separation q3->end No a3_yes->end

Caption: Troubleshooting logic for column chromatography separation issues.

References

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025). Letters in Applied NanoBioScience, 14(3), 158-165. [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (2013). Chemical Communications. [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) -. Der Pharma Chemica. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. E-Journal of Chemistry.
  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. (2022). MDPI. [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. [Link]

  • Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Tunisian Chemical Society.
  • Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. (2015). IdeaExchange@UAkron. [Link]

  • 2-p-Tolyl-4,5-dihydro-1H-imidazole. Semantic Scholar. [Link]

  • 4(5)-hydroxymethylimidazole hydrochloride. Organic Syntheses Procedure. [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
  • Synthesis and structure of 4-methyl-1- N -( p -tolyl)imidazole as organic corrosion inhibitor. (2025). Journal of Molecular Structure.
  • 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile. PubChem. [Link]

  • Imidazole quantification by LC determination. (2019). Wiley Analytical Science. [Link]

  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (2023). MDPI. [Link]

  • Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. (2019). ACS Omega. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in 4-Methyl-5-(p-tolyl)-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Methyl-5-(p-tolyl)-1H-imidazole. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this and structurally related imidazole compounds. As a versatile scaffold in medicinal chemistry, achieving high purity and yield is paramount.[1]

This guide provides in-depth, experience-driven answers to common challenges, focusing on the identification and mitigation of side reactions. We will delve into the mechanistic origins of these issues and provide validated protocols to streamline your experimental workflow.

Section 1: The Primary Synthetic Route: A Debus-Radziszewski Approach

The synthesis of multisubstituted imidazoles is often achieved through multicomponent reactions, prized for their atom economy.[2] The Debus-Radziszewski reaction and its variations are workhorse methods for creating substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[3][4] For the target molecule, 4-Methyl-5-(p-tolyl)-1H-imidazole, a plausible and common approach involves the condensation of an unsymmetrical dicarbonyl, an aldehyde, and ammonium acetate.

Core Reaction:

  • 1,2-Dicarbonyl: 1-(p-tolyl)-1,2-propanedione

  • Aldehyde (C2 Source): Formaldehyde

  • Ammonia Source: Ammonium Acetate

The general mechanism involves the initial formation of a diimine from the dicarbonyl and ammonia, which then condenses with the aldehyde to cyclize and form the imidazole ring.[3][4]

G Dicarbonyl 1-(p-tolyl)-1,2-propanedione Diimine Diimine Intermediate Dicarbonyl->Diimine + 2 H₂O Ammonia 2 NH₃ (from NH₄OAc) Ammonia->Diimine + 2 H₂O Formaldehyde Formaldehyde Adduct Aldehyde Adduct Formaldehyde->Adduct Condensation Diimine->Adduct Condensation Product 4-Methyl-5-(p-tolyl)-1H-imidazole Adduct->Product Cyclization - H₂O, - NH₃ G Dicarbonyl 1-(p-tolyl)-1,2-propanedione (Unsymmetrical) Diimine_A Diimine Intermediate A Dicarbonyl->Diimine_A Path A + 2 NH₃ Diimine_B Diimine Intermediate B Dicarbonyl->Diimine_B Path B + 2 NH₃ Product_A 4-Methyl-5-(p-tolyl)-1H-imidazole (Desired Product) Diimine_A->Product_A + Formaldehyde - H₂O, - NH₃ Product_B 5-Methyl-4-(p-tolyl)-1H-imidazole (Isomeric Impurity) Diimine_B->Product_B + Formaldehyde - H₂O, - NH₃

Sources

troubleshooting guide for 4-Methyl-5-(p-tolyl)-1H-imidazole experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 4-Methyl-5-(p-tolyl)-1H-imidazole (CAS: 439931-81-4). As a critical pharmacophore in the development of p38α mitogen-activated protein (MAP) kinase inhibitors (analogous to prototypical drugs like SB203580), this compound presents unique challenges in both its chemical synthesis and its application in downstream biological assays[1][2].

This guide provides field-proven troubleshooting strategies, emphasizing the causality behind experimental failures and establishing self-validating protocols to ensure data integrity.

Part 1: Chemical Synthesis & Purification Troubleshooting

The synthesis of 4-Methyl-5-(p-tolyl)-1H-imidazole is typically achieved via a multi-component Debus-Radziszewski condensation involving 1-(p-tolyl)propane-1,2-dione, formaldehyde, and ammonium acetate[3][4].

Frequently Asked Questions (FAQs)

Q1: My reaction yields a dark, sticky tar instead of the expected crystalline imidazole. What is causing this, and how do I prevent it? Causality: Tarry byproducts are the result of formaldehyde polymerization and uncontrolled aldol condensations. When the reaction is heated too rapidly before the diimine intermediate forms, formaldehyde self-condenses. Solution: Adopt a staged heating approach. Stir the diketone and ammonium acetate at room temperature for 30 minutes to allow initial imine formation before adding formaldehyde. Utilizing ultrasonic irradiation can also accelerate the desired condensation pathway while suppressing thermal degradation[3].

Q2: LC-MS analysis of my crude product shows a significant M-1 mass corresponding to an oxazole side product. Why does this form? Causality: Oxazole formation is a competing pathway driven by oxygen nucleophilic attack[5]. This occurs when the local concentration of ammonia (from ammonium acetate) drops, allowing the oxygen of the dione to attack the imine intermediate. Solution: Ensure strict anhydrous conditions and use a 5-fold molar excess of ammonium acetate. The excess acts as both the nitrogen source and a weak acid buffer, driving the equilibrium toward the nitrogen-containing imidazole ring.

Synthesis_Troubleshooting A 1-(p-Tolyl)propane-1,2-dione + Formaldehyde + NH4OAc B Diimine Intermediate A->B Heat / Acid Catalyst C Cyclization Phase B->C D 4-Methyl-5-(p-tolyl)-1H-imidazole (Target Product) C->D Sufficient NH3 E Oxazole Byproducts (Side Reaction) C->E H2O / Low NH3

Reaction logic for Debus-Radziszewski synthesis highlighting the oxazole side-reaction pathway.

Quantitative Optimization Data

Table 1: Impact of Reaction Parameters on Synthesis Yield and Purity

Solvent SystemCatalystTemperatureTarget Yield (%)Oxazole Impurity (%)
Ethanol (95%)NoneReflux (78°C)45%18%
Glacial Acetic AcidNone100°C68%8%
Methanol (Anhydrous)p-TSA (5 mol%)65°C82%<2%
Solvent-free (Melt)MOPS / Ultrasound60°C91%<1%
Self-Validating Protocol: Debus-Radziszewski Synthesis

This protocol incorporates built-in Quality Control (QC) gates to ensure the system validates itself at each critical juncture.

  • Reagent Preparation: Dissolve 10 mmol of 1-(p-tolyl)propane-1,2-dione and 50 mmol of anhydrous ammonium acetate in 20 mL of anhydrous methanol.

  • Imine Formation (QC Gate 1): Stir at 25°C for 30 minutes.

    • Validation: Spot the mixture on a TLC plate (Hexane:EtOAc 7:3). The dione starting material (

      
      ) should begin converting to a lower-running imine spot. Do not proceed until this shift is visible.
      
  • Condensation: Add 12 mmol of formaldehyde (37% aqueous solution, or preferably paraformaldehyde to minimize water) and 0.5 mmol of p-toluenesulfonic acid (p-TSA).

  • Cyclization (QC Gate 2): Heat the mixture to 65°C for 4 hours.

    • Validation: Perform LC-MS on a 10

      
      L aliquot. The reaction is validated as complete only when the target mass[M+H]
      
      
      
      173.1 is the dominant peak (>90% AUC) and the dione mass is undetectable.
  • Workup & Isolation: Quench with saturated

    
     to neutralize the p-TSA. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate in vacuo. Recrystallize from hot toluene to yield the pure product.

Part 2: In Vitro Pharmacology & Kinase Assays

4-Methyl-5-(p-tolyl)-1H-imidazole serves as a structural foundation for ATP-competitive p38α MAP kinase inhibitors. These compounds block the phosphorylation cascade that leads to the release of pro-inflammatory cytokines like TNF-α and IL-1β[2][6].

Frequently Asked Questions (FAQs)

Q3: I am getting erratic, non-reproducible


 values in my biochemical p38α kinase fluorescence polarization (FP) assay. What is wrong? 
Causality:  The planar aromatic system of the imidazole and p-tolyl rings drives 

stacking in aqueous media. This causes the compound to form colloidal aggregates at concentrations above 10

M. These aggregates scatter light and non-specifically sequester the kinase, leading to false-positive inhibition (PAINS-like behavior). Solution: Add 0.01% Triton X-100 or Tween-20 to your assay buffer. Surfactants disrupt colloidal aggregates. If the

shifts dramatically upon adding detergent, your previous results were artifactual.

Q4: My compound shows an excellent


 (low nanomolar) in the cell-free kinase assay, but fails to inhibit TNF-α release in the human whole blood (HWB) assay. Why the disconnect? 
Causality:  Imidazoles lacking N-methylation often exhibit poor oral bioavailability and high plasma protein binding[1]. The compound is likely binding tightly to human serum albumin (HSA) in the whole blood, reducing the free fraction available to penetrate leukocytes and inhibit p38 MAPK.
Solution:  Run a parallel cell-based assay in isolated Peripheral Blood Mononuclear Cells (PBMCs) in serum-free media. If activity is restored, the issue is protein binding, and structural optimization (e.g., N-methylation or adding a 4-piperidinyl moiety) is required[1].

p38_MAPK_Pathway Stimulus LPS / Cellular Stress MKK MKK3 / MKK6 Stimulus->MKK p38 p38α MAP Kinase MKK->p38 Phosphorylation Cytokines TNF-α / IL-1β Release p38->Cytokines Gene Transcription Inhibitor Imidazole Inhibitor (ATP-Competitive) Inhibitor->p38 Blocks Activation

Mechanism of action for imidazole-based p38α MAP kinase inhibitors blocking TNF-α release.

Self-Validating Protocol: LPS-Stimulated TNF-α Release Assay in HWB

This assay measures the functional efficacy of your synthesized imidazole in a physiologically relevant matrix.

  • Compound Preparation: Prepare a 10 mM stock of 4-Methyl-5-(p-tolyl)-1H-imidazole in 100% DMSO. Serial dilute to create a 10-point dose-response curve.

  • Blood Collection (QC Gate 1): Collect human whole blood in sodium heparin tubes.

    • Validation: Ensure blood is used within 2 hours of draw. Blood older than 4 hours exhibits degraded leukocyte viability, invalidating the assay.

  • Incubation: Aliquot 200

    
    L of blood per well in a 96-well plate. Add 1 
    
    
    
    L of the compound dilutions (Final DMSO concentration = 0.5%). Incubate at 37°C for 30 minutes.
  • Stimulation (QC Gate 2): Add 10

    
    L of Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1 
    
    
    
    g/mL. Incubate for 4 hours at 37°C.
    • Validation: Include a "Vehicle + No LPS" negative control well and a "Vehicle + LPS" positive control well. The assay is only valid if the positive control shows at least a 20-fold increase in TNF-α over the negative control.

  • Harvest & Analysis: Centrifuge the plate at 1000 x g for 10 minutes. Harvest the plasma supernatant and quantify TNF-α using a standard ELISA kit. Plot the log(inhibitor) vs. normalized response to calculate the

    
    .
    

References

  • Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase PubMed / National Institutes of Health (NIH)[Link]

  • From 2-Alkylsulfanylimidazoles to 2-Alkylimidazoles: An Approach towards Metabolically More Stable p38α MAP Kinase Inhibitors MDPI - Molecules[Link]

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches MDPI - Molecules[Link]

  • One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains RSC Advances[Link]

Sources

Technical Support Center: Stability of 4-Methyl-5-(p-tolyl)-1H-imidazole in Solution

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-(p-tolyl)-1H-imidazole and its derivatives are a promising class of compounds, often investigated for their potential as corrosion inhibitors and in medicinal chemistry.[1] However, like many heterocyclic compounds, ensuring their stability in solution is critical for obtaining reliable and reproducible experimental results. This guide addresses common stability challenges and provides robust solutions.

I. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your research, providing likely causes and actionable solutions.

Issue 1: Precipitation of the Compound After Dilution into Aqueous Buffer

Question: I dissolved my 4-Methyl-5-(p-tolyl)-1H-imidazole in DMSO to make a stock solution. When I dilute it into my aqueous assay buffer (e.g., PBS), a precipitate forms immediately or over a short period. What is happening and how can I fix it?

Answer: This is a frequent challenge with hydrophobic molecules like many substituted imidazoles. The core issue is the significant drop in solubility as the compound is transferred from a highly soluble organic solvent (DMSO) to a predominantly aqueous environment.[2]

Causality:

  • Poor Aqueous Solubility: The tolyl and methyl groups on the imidazole ring increase the compound's hydrophobicity, leading to low intrinsic solubility in water.

  • Supersaturation and Precipitation: When the DMSO stock is diluted, the concentration of the compound in the aqueous buffer may exceed its solubility limit, causing it to precipitate out of solution.[2]

Solutions:

  • Optimize DMSO Concentration:

    • Step 1: Determine the maximum tolerable concentration of DMSO in your assay that does not affect the biological system.

    • Step 2: Prepare a more dilute stock solution of your compound in DMSO, such that the final DMSO concentration in your assay after dilution remains below this threshold.

  • Utilize Co-solvents:

    • If your experimental system allows, consider adding a water-miscible organic co-solvent to your final assay buffer to increase the compound's solubility.

    • Examples: Ethanol, polyethylene glycol (PEG).

    • Caution: Always run a vehicle control to ensure the co-solvent does not interfere with your assay.

  • pH Adjustment:

    • The imidazole ring's basicity means its ionization state, and therefore solubility, can be influenced by pH.[2]

    • Protocol: Experimentally determine the pKa of your specific derivative. Adjusting the pH of your buffer away from the pKa may increase solubility by favoring the charged (more soluble) form of the molecule.

  • Formulation with Excipients:

    • Excipients can encapsulate hydrophobic compounds, enhancing their apparent solubility in water.[2]

    • Cyclodextrins (e.g., HP-β-CD): These can form inclusion complexes with the hydrophobic parts of the molecule.

    • Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can be effective. Ensure the surfactant concentration is below its critical micelle concentration and does not disrupt cell membranes or protein structures in your assay.

Issue 2: Inconsistent Assay Results and Loss of Compound Potency Over Time

Question: My initial experiments with 4-Methyl-5-(p-tolyl)-1H-imidazole showed promising activity, but subsequent assays have been inconsistent, often showing a decrease in potency. Could this be a stability issue?

Answer: Yes, inconsistent results are a classic indicator of compound instability in the assay medium. The imidazole moiety can be susceptible to degradation under certain conditions.

Causality:

  • Oxidative Degradation: Imidazole rings can be susceptible to oxidation, especially in the presence of reactive oxygen species, which can be generated in cell culture media or under certain buffer conditions.[3]

  • Photodegradation: Exposure to light, particularly UV, can induce degradation of imidazole-containing compounds.[3]

  • Adsorption to Labware: Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., microplates, pipette tips), reducing the effective concentration of the compound in solution.[2]

Solutions:

  • Assess Compound Stability in Assay Buffer:

    • Protocol: Perform a time-course experiment by incubating the compound in your final assay buffer under the exact conditions of your experiment (temperature, light exposure).

    • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the parent compound using LC-MS.

    • Interpretation: Plot the percentage of the compound remaining over time to determine its stability and half-life in the buffer.

  • Control for Oxidation:

    • If oxidation is suspected, consider degassing your buffers or adding antioxidants (e.g., ascorbic acid, N-acetylcysteine), provided they do not interfere with your assay.

    • Store stock solutions under an inert gas like argon or nitrogen.[4]

  • Minimize Light Exposure:

    • Protect your solutions from light by using amber vials and covering microplates with foil during incubation.[3]

  • Mitigate Adsorption:

    • Consider using low-adhesion plasticware.

    • Including a low concentration of a non-ionic surfactant or bovine serum albumin (BSA) in the buffer can help to block non-specific binding sites on plastic surfaces.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4-Methyl-5-(p-tolyl)-1H-imidazole and its solutions?

A1:

  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[4][5] Protection from moisture is important.[4] For long-term storage, keeping it in a desiccator at 4°C is recommended.

  • Solutions:

    • DMSO Stock Solutions: Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Aqueous Solutions: It is generally not recommended to store imidazole derivatives in aqueous solutions for extended periods due to the risk of degradation. Prepare fresh dilutions for each experiment.

Q2: How does the substitution on the imidazole ring affect its stability?

A2: The nature and position of substituents on the imidazole ring significantly impact its stability.

  • Methyl and Phenyl Groups: Methyl groups at the C4 and C5 positions can slightly improve alkaline stability compared to phenyl groups.[6]

  • Steric Hindrance: Bulky substituents can sterically hinder nucleophilic attack on the ring, thereby increasing stability.[6]

  • Electronic Effects: Electron-donating groups can influence the electron density of the ring and its susceptibility to oxidative or hydrolytic degradation.

Q3: Are there any known incompatibilities for 4-Methyl-5-(p-tolyl)-1H-imidazole?

A3: Yes, avoid storing or mixing with:

  • Strong Oxidizing Agents: These can lead to oxidative degradation of the imidazole ring.[7]

  • Strong Acids: While imidazoles form salts with strong acids, extreme pH conditions can promote hydrolysis or other degradation pathways.[7]

  • Certain Metals: Imidazole derivatives can act as ligands and form stable complexes with various metal ions, which may interfere with their intended biological activity.[1][8]

Q4: What analytical methods are suitable for monitoring the stability of 4-Methyl-5-(p-tolyl)-1H-imidazole?

A4:

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): This is the most powerful and widely used method. It allows for the separation of the parent compound from its degradation products and provides mass information for their identification.[9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used, but often requires a derivatization step to increase the volatility of the compound.[9][12]

  • Thin-Layer Chromatography (TLC): A simpler method for qualitatively monitoring the progress of a reaction or the appearance of degradation products.[10]

III. Experimental Protocols & Data

Protocol 1: Assessing Compound Stability in Assay Buffer

This protocol provides a step-by-step method to determine the stability of your compound under your specific experimental conditions.

Materials:

  • 4-Methyl-5-(p-tolyl)-1H-imidazole

  • DMSO

  • Your final assay buffer

  • LC-MS system

Procedure:

  • Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Dilute the stock solution into your pre-warmed assay buffer to the final working concentration.

  • Immediately take a time-zero (T=0) sample and quench it by diluting it in a suitable solvent (e.g., acetonitrile) to stop further degradation.

  • Incubate the remaining solution under your standard assay conditions (e.g., 37°C, 5% CO2, protected from light).

  • Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours) and quench them in the same manner as the T=0 sample.

  • Analyze all samples by LC-MS to determine the concentration of the parent compound remaining.

  • Plot the percentage of the compound remaining relative to the T=0 sample versus time.

Data Presentation: Illustrative Stability Data

The following table shows hypothetical stability data for a 4-Methyl-5-(p-tolyl)-1H-imidazole derivative ("Compound-X") under different buffer conditions.

Time (hours)% Compound-X Remaining (PBS, pH 7.4)% Compound-X Remaining (PBS, pH 5.0)% Compound-X Remaining (PBS, pH 7.4 + 0.1% BSA)
0100100100
2929899
4859697
8719395
24458891

Interpretation: This illustrative data suggests that Compound-X is more stable at a lower pH and that the addition of BSA helps to prevent loss of the compound, likely due to adsorption to labware.

IV. Visualizations

Workflow for Troubleshooting Compound Precipitation

start Compound Precipitates in Aqueous Buffer q1 Is final DMSO concentration >1%? start->q1 sol1 Reduce DMSO stock concentration and/or final assay concentration q1->sol1 Yes q2 Is pH of buffer optimal for solubility? q1->q2 No sol1->q2 sol2 Test a range of buffer pH values to increase ionization q2->sol2 No q3 Is the compound still precipitating? q2->q3 Yes sol2->q3 sol3 Incorporate solubilizing excipients (e.g., cyclodextrins, surfactants) q3->sol3 Yes end Compound Solubilized q3->end No sol3->end

Caption: Decision tree for addressing compound precipitation issues.

Potential Degradation Pathways for Imidazole Derivatives

Parent 4-Methyl-5-(p-tolyl)-1H-imidazole Oxidation Oxidative Degradation (e.g., ring opening, hydroxylation) Parent->Oxidation Oxidants, Air (O2) Photodegradation Photodegradation (e.g., radical formation, rearrangement) Parent->Photodegradation Light (UV) Hydrolysis Hydrolytic Cleavage (under extreme pH) Parent->Hydrolysis Strong Acid/Base Degradants Degradation Products Oxidation->Degradants Photodegradation->Degradants Hydrolysis->Degradants

Caption: General degradation pathways for imidazole compounds in solution.

V. References

  • Purkh, T. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal, 4. Retrieved from [Link]

  • Ye, Y., Elabd, Y. A., & Winey, K. I. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society, 137(23), 7441-7447. Retrieved from [Link]

  • Solumetrics. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Wang, Y., et al. (2015). Improving the Alkaline Stability of Imidazolium Cations by Substitution. RSC Advances, 5, 78336-78343. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 795. Retrieved from [Link]

  • Antonijević, M. M., et al. (2011). Synthesis and structure of 4-methyl-1-N-(p-tolyl)imidazole as organic corrosion inhibitor. Journal of the Serbian Chemical Society, 76(8), 1109-1118. Retrieved from [Link]

  • Tamura, H., & Imai, T. (2001). Stability Constants of Imidazole and Alkylimidazole-Copper(II)Complexes. Journal of the Chemical Society of Pakistan, 23(4), 235-241. Retrieved from [Link]

  • Moreira, V. M., & de Souza, J. S. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. Retrieved from [Link]

  • Gerbig, S. A., & Cooks, R. G. (2014). Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry. Analyst, 139(20), 5149-5156. Retrieved from [Link]

  • Moreira, V. M., & de Souza, J. S. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. ResearchGate. Retrieved from [Link]

  • Li, D., et al. (2021). Determination of 4(5)-methylimidazole in foods and beverages by modified QuEChERS extraction and liquid chromatography-tandem mass spectrometry analysis. Food Chemistry, 350, 129241. Retrieved from [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3334-3343. Retrieved from [Link]

  • Bowers, J., et al. (2015). Detection and quantification of 4(5)-methylimidazole in cooked meat. Journal of Food Science, 80(2), T429-T435. Retrieved from [Link]

Sources

Technical Support Center: 4-Methyl-5-(p-tolyl)-1H-imidazole Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Portal for the synthesis and purification of 4-Methyl-5-(p-tolyl)-1H-imidazole . This compound is a critical heterocyclic building block often utilized in the development of p38 MAP kinase inhibitors and COX-2 selective anti-inflammatory agents.

Because the imidazole ring is highly polar, capable of tautomerization, and acts as a strong metal chelator, researchers frequently encounter persistent impurities during scale-up. This portal is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind these impurities, providing self-validating protocols to eliminate them.

Part 1: Knowledge Base & Troubleshooting FAQs

Q1: During my Debus-Radziszewski synthesis, I consistently observe a 5–10% oxazole impurity. Why does this occur and how can I eliminate it?

The Causality: The classical Debus-Radziszewski reaction condenses 1-(p-tolyl)propane-1,2-dione with formaldehyde and ammonia[1]. The reaction proceeds via a mono-imine intermediate. If the local concentration of dissolved ammonia is too low, the kinetic pathway shifts: the oxygen atom of the unreacted ketone moiety acts as an internal nucleophile, attacking the electrophilic carbon to form an oxazole ring (4-methyl-5-(p-tolyl)oxazole) instead of the target imidazole. The Solution: Increase the ammonia equivalents (using ammonium acetate as a buffer/source, typically 5–10 eq) and ensure rigorous biphasic mixing. Recent advancements demonstrate that utilizing continuous-flow microreactors significantly enhances mass transfer, suppressing oxazole formation entirely by maintaining a high local ammonia concentration [2].

Q2: I am synthesizing the compound via Suzuki-Miyaura cross-coupling. My final product has a persistent dark tint and fails elemental analysis for heavy metals. How do I break the Pd-imidazole complex?

The Causality: Imidazoles are excellent bidentate-like or monodentate ligands. The N3 nitrogen (pyridine-like) of 4-methyl-5-(p-tolyl)-1H-imidazole strongly coordinates to Pd(II) species generated during the catalytic cycle. This coordination forms stable, soluble complexes that co-precipitate during standard aqueous workups, rendering standard silica gel chromatography ineffective. The Solution: You must introduce a competitive metal scavenger with a higher binding affinity for Palladium than the imidazole ring. Thiol-functionalized silica (e.g., SiliaBond® Thiol) or trithiocyanuric acid (TMT) resins exploit the soft-soft acid-base interaction to irreversibly strip Pd from the product.

Q3: LC-MS analysis of my crude product shows a distinct +14 Da impurity (+CH₂). What is the mechanism of this over-alkylation?

The Causality: When utilizing formaldehyde as the C1 source in the Radziszewski route, excess formaldehyde in the presence of ammonia and acidic conditions can trigger an Eschweiler-Clarke-type reductive amination. This methylates the N1 position, yielding 1,4-dimethyl-5-(p-tolyl)-1H-imidazole [3]. The Solution: Strictly control formaldehyde stoichiometry (1.00 – 1.05 eq). If the impurity persists, switch the C1 source from aqueous formaldehyde to hexamethylenetetramine (urotropine), which releases formaldehyde at a controlled, slower rate.

Part 2: Mechanistic Workflows & Visualizations

G Diketone 1-(p-tolyl)propane-1,2-dione MonoImine Mono-imine Intermediate Diketone->MonoImine Condensation Aldehyde Formaldehyde Aldehyde->MonoImine Condensation Ammonia Ammonia (NH3) Ammonia->MonoImine Condensation DiImine Di-imine Intermediate MonoImine->DiImine + NH3 (High Conc.) Oxazole Oxazole Byproduct (Impurity) MonoImine->Oxazole Cyclization (-H2O) Low NH3 Imidazole 4-Methyl-5-(p-tolyl)-1H-imidazole (Target) DiImine->Imidazole Cyclization & Oxidation

Mechanistic divergence in the Debus-Radziszewski reaction leading to oxazole impurities.

G Crude Crude Reaction Mixture (Contains Pd & Oxazole) Scavenger Thiol-Silica Treatment (60°C, 2h) Crude->Scavenger Add Scavenger Filtration Celite Filtration Scavenger->Filtration Remove Pd-Resin Crystallization Recrystallization (EtOH/H2O) Filtration->Crystallization Isolate Solid Pure Pure Imidazole (>99% purity, <10ppm Pd) Crystallization->Pure Cool & Filter

Optimized downstream purification workflow for Suzuki-derived imidazole synthesis.

Part 3: Quantitative Impurity Profile

Impurity NameOrigin / MechanismAnalytical DetectionRemoval StrategyAcceptable Limit
4-Methyl-5-(p-tolyl)oxazole Incomplete amination during Radziszewski synthesis.LC-MS: [M+H]+ 174.09HPLC: Higher logP (elutes later).Selective recrystallization (EtOH/H₂O).< 0.15% (Area)
1,4-Dimethyl-5-(p-tolyl)-1H-imidazole Eschweiler-Clarke reductive amination (excess CH₂O).LC-MS:[M+H]+ 187.12 (+14 Da).Acid-base extraction (N-alkyl is less basic).< 0.10% (Area)
4,4'-Dimethylbiphenyl Oxidative homo-coupling of p-tolylboronic acid (Suzuki).GC-MS: Non-polar, UV active.Hexane trituration or silica plug.< 0.05% (Area)
Palladium (Pd) Catalyst coordination to N3 of the imidazole ring.ICP-MS: Isotope m/z 106.Thiol-functionalized silica scavenging.< 10 ppm

Part 4: Self-Validating Experimental Protocols

Protocol A: Targeted Palladium Scavenging (For Suzuki-Miyaura Routes)

This protocol utilizes thermodynamic affinity to break the Pd-Imidazole complex, ensuring heavy metal compliance for downstream biological assays.

  • Dissolution: Dissolve the crude 4-Methyl-5-(p-tolyl)-1H-imidazole (10 g) in 100 mL of Ethyl Acetate (EtOAc) at 40°C.

  • Scavenger Addition: Add 2.0 g of SiliaBond® Thiol (or equivalent mercaptopropyl-functionalized silica gel).

  • Incubation: Stir the suspension vigorously at 60°C for exactly 2 hours. Causality: Heat provides the activation energy required to break the stable Pd-N coordination bond, allowing the softer sulfur ligands to capture the metal.

  • Validation Step (In-Process Control): Spot a 5 µL aliquot of the mixture on a TLC plate. Dry the plate and spray with a 0.5% rubeanic acid solution in ethanol. A dark olive/black spot indicates residual free Palladium. If a dark spot is visible, add an additional 0.5 g of scavenger and stir for 1 hour.

  • Filtration: Filter the hot mixture through a tightly packed Celite pad to remove the Pd-bound resin. Wash the pad with 20 mL of hot EtOAc.

  • Concentration: Concentrate the filtrate in vacuo to yield the metal-free product.

Protocol B: Selective Recrystallization for Oxazole Removal

Oxazoles lack the hydrogen-bonding N-H donor present in 1H-imidazoles, making them significantly more lipophilic. This protocol exploits that differential solubility.

  • Solubilization: Suspend 10 g of the crude product (containing up to 10% oxazole impurity) in 40 mL of absolute Ethanol (EtOH). Heat to reflux (78°C) until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add deionized water dropwise (approx. 15-20 mL) while maintaining reflux, stopping precisely when the solution reaches its cloud point (persistent turbidity).

  • Annealing: Remove from heat and allow the flask to cool ambiently to 20°C over 4 hours. Causality: Slow cooling prevents the kinetic entrapment of the lipophilic oxazole within the imidazole crystal lattice.

  • Validation Step: Before filtering, extract 100 µL of the mother liquor, dilute with methanol, and inject into the HPLC. The oxazole peak should be heavily enriched in the mother liquor compared to the solid phase.

  • Isolation: Filter the resultant crystals via vacuum filtration and wash with ice-cold 20% EtOH/H₂O (10 mL). Dry under vacuum at 50°C.

References

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives MDPI - Molecules URL:[Link]

  • An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor Organic Process Research & Development - ACS Publications URL:[Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices MDPI - Foods URL:[Link]

Technical Support Center: Storage and Handling of 4-Methyl-5-(p-tolyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Methyl-5-(p-tolyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who rely on the integrity of their chemical reagents. The stability of substituted imidazoles is critical for reproducible experimental outcomes. This document provides in-depth, evidence-based answers and protocols to prevent the degradation of 4-Methyl-5-(p-tolyl)-1H-imidazole during storage and handling.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

This section addresses the most common questions regarding the stability of 4-Methyl-5-(p-tolyl)-1H-imidazole.

Q1: What are the primary degradation risks for 4-Methyl-5-(p-tolyl)-1H-imidazole during storage?

A1: The primary stability risks stem from the inherent chemical nature of the imidazole ring. The main degradation pathways are:

  • Oxidation: The imidazole ring is susceptible to oxidative degradation, which can be initiated by atmospheric oxygen (autoxidation) or catalyzed by other factors.[1][2][3] Polyalkylated imidazoles, in particular, can exhibit reduced stability towards oxidation.[3] This process can lead to the formation of various unwanted byproducts, compromising sample purity.

  • Photodegradation: Imidazole moieties are known to be sensitive to light, especially UV radiation.[1][2] Exposure can trigger photo-oxidation reactions, potentially through the formation of reactive oxygen species (ROS), resulting in a complex mixture of degradants.[2][4]

  • Moisture and Contaminants: Although the compound itself is a stable solid, it can be slightly hygroscopic.[5] Absorbed moisture can accelerate other degradation pathways. Furthermore, the compound is incompatible with strong oxidizing agents and strong acids, which can cause rapid decomposition.[5]

Q2: What are the ideal short-term and long-term storage conditions for solid 4-Methyl-5-(p-tolyl)-1H-imidazole?

A2: To ensure maximum stability, the following conditions are recommended. These are summarized in the table below.

ParameterShort-Term Storage (< 6 months)Long-Term Storage (> 6 months)Causality & Rationale
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)Reduces the kinetic rate of potential oxidative and thermal degradation reactions.[6]
Atmosphere Tightly sealed containerInert gas (Argon or Nitrogen) backfillMinimizes contact with atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[2][5]
Light Amber glass vial or opaque containerAmber glass vial stored in the darkPrevents light-induced photodegradation, a known issue for imidazole-based compounds.[1][2]
Container Tightly sealed, chemically inert (e.g., glass, polypropylene)Fluoropolymer-sealed amber glass vialEnsures no leaching or reaction with the container material and provides a superior seal against moisture and air.[7]

Q3: I need to store the compound in solution. What critical precautions must I take?

A3: Storing 4-Methyl-5-(p-tolyl)-1H-imidazole in solution significantly increases its susceptibility to degradation.[1] If solution storage is unavoidable:

  • Use High-Purity, Anhydrous Solvents: Solvents like anhydrous DMSO, DMF, or ethanol are common. The presence of water or impurities can initiate degradation.

  • Degas the Solvent: Before preparing the solution, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Store Under Inert Gas: Dispense the final solution into vials, flush the headspace with inert gas, and seal tightly.

  • Protect from Light: Use amber vials and store them in a dark location (e.g., inside a freezer box).

  • Store at Low Temperature: Store stock solutions at -20°C or, ideally, -80°C.

  • Prepare Fresh: The best practice is to prepare solutions fresh for each experiment to avoid degradation-related variability.

Q4: How can I visually inspect my sample for signs of degradation?

A4: While analytical confirmation is necessary, a visual inspection can provide initial clues. Look for:

  • Color Change: A shift from a white or off-white powder to yellow or brown can indicate oxidation or the formation of chromophoric degradants.

  • Change in Physical State: Clumping or the appearance of a sticky or oily residue can suggest moisture absorption or decomposition into lower melting point impurities.

  • Insolubility: If a previously soluble sample now shows partial or complete insolubility in the intended solvent, degradation into insoluble polymers or byproducts may have occurred.

Part 2: Troubleshooting Guide - Investigating Potential Degradation

Scenario: Your experimental results are inconsistent, and you suspect the integrity of your 4-Methyl-5-(p-tolyl)-1H-imidazole starting material.

This guide provides a logical workflow to diagnose the problem.

TroubleshootingWorkflow start Inconsistent Experimental Results check_storage Step 1: Review Storage History - Check logs for temperature excursions. - Was the container properly sealed? - Any light exposure? start->check_storage visual_inspect Step 2: Visual Inspection - Color change? - Clumping/Oily residue? check_storage->visual_inspect analytical_confirm Step 3: Analytical Confirmation (Run HPLC-UV Protocol) visual_inspect->analytical_confirm interpret Step 4: Interpret HPLC Data analytical_confirm->interpret no_degradation Result: No Degradation - Single, sharp peak matching reference. - Purity >98%. - Investigate other experimental variables. interpret->no_degradation Purity OK degradation Result: Degradation Confirmed - Multiple new peaks observed. - Main peak area reduced. interpret->degradation Purity Compromised root_cause Step 5: Root Cause Analysis degradation->root_cause photo_deg Probable Cause: Photodegradation root_cause->photo_deg History of light exposure? oxid_deg Probable Cause: Oxidation / Moisture root_cause->oxid_deg Improper seal? No inert gas? thermal_deg Probable Cause: Thermal Stress root_cause->thermal_deg Stored at room temp?

Caption: Troubleshooting workflow for suspected degradation.

Experimental Protocol: HPLC-UV Purity Check

This protocol provides a straightforward method to quickly assess the purity of your 4-Methyl-5-(p-tolyl)-1H-imidazole sample against a reference standard or a previously validated batch.

Objective: To detect the presence of degradation products and quantify the purity of the main compound.

Materials:

  • 4-Methyl-5-(p-tolyl)-1H-imidazole (sample to be tested)

  • Reference standard (if available, or a new, unopened batch)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or Formic Acid

  • HPLC system with UV detector, C18 column

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% TFA or Formic Acid. Filter and degas.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution of ~1 mg/mL. Prepare a working standard of ~50 µg/mL by dilution.

  • Sample Preparation: Prepare the test sample in the same manner and at the same concentration as the working standard.

  • Chromatographic Conditions:

    Parameter Setting
    Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Detection (UV) 215 nm and 254 nm
    Column Temp 30°C

    | Run Time | 15 minutes |

  • Analysis:

    • Inject the working standard to establish the retention time and peak area of the pure compound.

    • Inject the test sample.

    • Compare the chromatograms. Significant peaks at different retention times in the test sample indicate impurities or degradation products.[8][9]

    • Calculate the purity of your sample by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Part 3: In-Depth Scientific Explanations & Protocols

An expert understanding of the underlying chemical principles is key to preventing degradation.

Mechanism Spotlight: Key Degradation Pathways

The imidazole ring is an electron-rich aromatic system, making it a target for electrophilic attack, particularly by oxidative species.

DegradationPathway cluster_stressors Initiators compound 4-Methyl-5-(p-tolyl)-1H-imidazole (Stable State) intermediates Reactive Intermediates (e.g., Singlet Oxygen, Radicals, Endoperoxides) compound->intermediates stressor Environmental Stressors stressor->intermediates light UV/Visible Light oxygen Atmospheric O₂ moisture H₂O / Humidity products Mixture of Degradation Products (Loss of Purity & Activity) intermediates->products Irreversible Reactions

Caption: Generalized degradation pathway for imidazole derivatives.

  • Photo-oxidation: This is a significant threat. The imidazole ring can act as a photosensitizer, absorbing light energy to convert triplet oxygen (³O₂) into highly reactive singlet oxygen (¹O₂).[4] Singlet oxygen can then attack the imidazole ring, often via a [4+2] cycloaddition, forming unstable endoperoxide intermediates that decompose into a variety of oxidized products.[10]

  • Autoxidation: In the absence of light, degradation can still occur through base-mediated autoxidation, especially in solution.[1] This process involves radical mechanisms that are initiated by trace metals or other impurities and propagated by atmospheric oxygen.

Protocol: Recommended Long-Term Storage Procedure (Solid)
  • Procure Materials: Obtain high-quality amber glass vials with PTFE or fluoropolymer-lined screw caps.

  • Aliquot Sample: If you have a large batch, aliquot the material into smaller, single-use vials. This avoids repeated warming/cooling and air exposure of the entire stock.

  • Inert Gas Purge: Place the opened vials in a glove box or desiccator chamber that can be purged with an inert gas. Alternatively, use a gentle stream of argon or nitrogen to flush the air from each vial for 30-60 seconds.

  • Seal Tightly: Immediately and securely tighten the cap on each vial while still in the inert atmosphere.

  • Label Clearly: Use a cryo-safe label with the compound name, batch number, concentration (if applicable), and date.

  • Secondary Containment: Place the vials in a labeled freezer box.

  • Store: Place the box in a designated -20°C or -80°C freezer that is not subject to frequent temperature fluctuations.

By adhering to these protocols and understanding the chemical vulnerabilities of 4-Methyl-5-(p-tolyl)-1H-imidazole, researchers can ensure the integrity of their samples, leading to more reliable and reproducible scientific outcomes.

References

  • Journal of Materials Chemistry A. (n.d.).
  • National Center for Biotechnology Inform
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
  • ACS Publications. (2026, January 13).
  • BenchChem. (n.d.). Stability issues of 1H-Imidazole-2-carboxaldehyde oxime under reaction conditions.
  • AKJournals. (n.d.). Thermal decomposition of palladium-imidazole complexes.
  • ChemSupply Australia. (2023, September 25).
  • Yang, F., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Molecules.
  • Santa Cruz Biotechnology. (n.d.). Imidazole hydrochloride.
  • ResearchGate. (n.d.).
  • Industrial & Engineering Chemistry Research. (2019, December 18). Degradative Behavior and Toxicity of Alkylated Imidazoles.
  • Cubework. (n.d.). Heterocyclic Compound Warehouse Storage Solutions.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.

Sources

Validation & Comparative

Validation Guide: 4-Methyl-5-(p-tolyl)-1H-imidazole as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold vs. The Lead

In the context of fragment-based drug discovery (FBDD), 4-Methyl-5-(p-tolyl)-1H-imidazole serves as a critical privileged scaffold rather than a final therapeutic agent. It represents the minimal pharmacophore required to engage the ATP-binding pocket of stress-activated protein kinases, specifically p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Tie-2 Kinase .

While high-affinity inhibitors like SB203580 utilize this core with extensive decoration to achieve nanomolar potency, the 4-Methyl-5-(p-tolyl) variant allows researchers to validate binding modes and "gatekeeper" residue interactions without the steric interference of peripheral groups. This guide outlines the protocols to validate its biological activity, distinguishing it from toxic impurities like 4(5)-methylimidazole.

Comparative Analysis: Scaffold vs. Standards

This section objectively compares the target molecule against the industry-standard inhibitor (SB203580) and a critical negative control (4-Methylimidazole).

Table 1: Performance & Property Comparison
Feature4-Methyl-5-(p-tolyl)-1H-imidazole SB203580 (Gold Standard)4(5)-Methylimidazole (Toxic Impurity)
Role Chemical Probe / FragmentPotent p38

/

Inhibitor
Caramel Colorant Byproduct
Primary Target p38 MAPK (Low Affinity), Tie-2p38 MAPK (IC

~50-600 nM)
None (Off-target toxicity)
Binding Mode Hinge Binder + Hydrophobic Pocket EntryHinge Binder + Hydrophobic Pocket + Ribose PocketNon-specific / CYP2E1 Inhibitor
Ligand Efficiency High (Binding energy per atom)Moderate (High MW lowers efficiency)N/A
Key Risk Low potency (requires

M conc.)
Off-target effects (e.g., CK1, GAK)Carcinogenic (Class 2B)
Application Fragment screening, X-ray soakingCellular pathway inhibitionNegative control for purity
Mechanistic Insight[1][2]
  • The Target (Scaffold): The p-tolyl group probes the hydrophobic "gatekeeper" pocket (typically Thr106 in p38

    
    ), while the imidazole nitrogen forms a hydrogen bond with the hinge region (Met109).
    
  • The Standard (SB203580): Adds a 4-fluorophenyl group at position 2 and a pyridine ring at position 5. These additions lock the conformation and extend into the ribose binding site, increasing affinity by 1000-fold.

  • The Impurity (4-MeI): Lacks the aryl group. It cannot access the hydrophobic pocket, rendering it inactive against kinases but chemically reactive and toxic (neurotoxicity/carcinogenicity).

Scientific Integrity: Mechanism of Action[1]

To validate the activity of this scaffold, one must understand the structural biology of its binding. The imidazole ring acts as a monodentate donor/acceptor system.

Diagram 1: Kinase Binding Topology (p38 MAPK)

KinaseBinding cluster_protein p38 MAPK ATP Pocket Met109 Met109 (Hinge Region) Thr106 Thr106 (Gatekeeper) HydroPocket Hydrophobic Pocket II Scaffold 4-Methyl-5-(p-tolyl)-imidazole Scaffold->Met109 H-Bond (N3) Scaffold->Thr106 Van der Waals (Methyl group) Scaffold->HydroPocket Hydrophobic Interaction (p-Tolyl Ring)

Figure 1: Schematic representation of the interactions between the 4-Methyl-5-(p-tolyl)-imidazole scaffold and the p38 MAPK active site. The imidazole N3 mimics the adenine N1 of ATP.

Validation Protocols

Protocol A: TR-FRET Kinase Binding Assay

Objective: Determine the intrinsic affinity (K_d) of the scaffold compared to SB203580.

Rationale: Standard enzymatic assays (measuring phosphorylation) may not detect weak fragment binders. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures physical binding competition, which is more sensitive for fragments.

Materials:

  • Recombinant p38

    
     MAPK (His-tagged).
    
  • Europium-labeled anti-His antibody (Donor).

  • AlexaFluor 647-labeled ATP-competitive tracer (Acceptor).

  • Test Compound: 4-Methyl-5-(p-tolyl)-1H-imidazole (dissolved in 100% DMSO).

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point dose-response curve of the test compound in DMSO. Start at high concentration (e.g., 1 mM) due to expected low affinity.

  • Incubation: Mix 5 nM kinase, 2 nM Eu-antibody, and 10 nM Tracer in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Addition: Add 100 nL of compound series to 10

    
    L of the reaction mix in a 384-well low-volume plate.
    
  • Equilibrium: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read fluorescence on a multimode plate reader (Excitation: 337 nm; Emission: 665 nm & 615 nm).

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Compound].

    • Success Criteria: A clear sigmoidal curve indicates specific binding. Expect IC

      
       in the high micromolar range (10-100 
      
      
      
      M).
Protocol B: X-Ray Crystallography Soaking (Fragment Validation)

Objective: Confirm the binding mode structurally.

Rationale: Fragments often bind promiscuously. Crystallography is the only definitive way to prove the "p-tolyl" group is occupying the gatekeeper pocket.

Methodology:

  • Crystal Growth: Grow apo-p38

    
     crystals using the hanging drop vapor diffusion method (Reservoir: 100 mM MES pH 6.0, 20-25% PEG 4000).
    
  • Soaking: Transfer crystals to a drop containing the reservoir solution + 20 mM 4-Methyl-5-(p-tolyl)-1H-imidazole (high concentration drives occupancy). Soak for 2-4 hours.

  • Data Collection: Flash-cool in liquid nitrogen and collect diffraction data at a synchrotron source.

  • Refinement: Solve structure using Molecular Replacement. Look for

    
     electron density maps in the ATP binding site.
    
    • Validation Check: The imidazole ring must be planar to the hinge, and the p-tolyl group must be oriented inward.

Workflow Visualization

Diagram 2: Validation Pipeline

ValidationPipeline cluster_qc Step 1: Quality Control cluster_screen Step 2: Activity Screening cluster_struct Step 3: Structural Confirmation Start Start: 4-Methyl-5-(p-tolyl)-1H-imidazole NMR 1H-NMR / LC-MS Confirm Purity >98% Start->NMR ToxCheck Check for 4-MeI Impurity (Toxic byproduct) NMR->ToxCheck Assay TR-FRET Binding Assay (p38 alpha) ToxCheck->Assay If Pure Result IC50 Determination Assay->Result Xray X-Ray Soaking Result->Xray If Active (>100 uM) Model Binding Mode Verification Xray->Model

Figure 2: Step-by-step validation workflow from chemical purity to structural confirmation.

References

  • Boehm, J. C., et al. (1996). 1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency. Journal of Medicinal Chemistry.[1]

  • Tong, L., et al. (1997). A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket. Nature Structural Biology.

  • Hengel, M., & Shibamoto, T. (2013).[2][3][4] Carcinogenic 4(5)-methylimidazole found in beverages, sauces, and caramel colors: chemical properties, analysis, and biological activities.[2][3][4][5] Journal of Agricultural and Food Chemistry.[5]

  • Regan, J., et al. (2002). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry.[1]

Sources

A Comparative Guide to 4-Methyl-5-(p-tolyl)-1H-imidazole and Other Imidazole Derivatives for Therapeutic Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic and amphoteric properties allow for diverse molecular interactions, making it a versatile building block in drug discovery. This guide provides an in-depth comparison of 4-Methyl-5-(p-tolyl)-1H-imidazole, a disubstituted imidazole derivative, with other key members of the imidazole class. We will explore comparative synthesis strategies, physicochemical properties, and biological activities, supported by experimental data and established protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage the therapeutic potential of this important heterocyclic family.

Introduction: The Imidazole Scaffold in Drug Discovery

The five-membered aromatic ring of imidazole is a fundamental component of essential biomolecules, including the amino acid histidine and purines in nucleic acids.[2] This biological prevalence has inspired chemists to develop a vast library of imidazole-containing compounds with a wide spectrum of pharmacological activities, including anticancer, antifungal, antimicrobial, anti-inflammatory, and antihypertensive effects.[3] The therapeutic efficacy of these derivatives is highly dependent on the nature and position of substituents on the imidazole core. This structure-activity relationship (SAR) is a central theme in the rational design of new therapeutic agents.

This guide focuses on 4-Methyl-5-(p-tolyl)-1H-imidazole, a compound featuring a methyl group and an aromatic tolyl group at the C4 and C5 positions, respectively. Due to the limited publicly available data on this specific molecule, we will infer its potential properties and performance by comparing it with well-characterized analogs:

  • Lophine (2,4,5-Triphenyl-1H-imidazole): A classic, sterically hindered trisubstituted imidazole.

  • 4-Methylimidazole: A simple, small-molecule derivative used in industrial synthesis.[4]

  • Biologically Active Di- and Tetrasubstituted Imidazoles: To provide context on therapeutic potency.

Synthesis of Substituted Imidazoles: The Debus-Radziszewski Reaction

The most common and versatile method for synthesizing di-, tri-, and tetrasubstituted imidazoles is the Debus-Radziszewski synthesis.[5] This one-pot, multi-component reaction offers an efficient route by condensing a 1,2-dicarbonyl compound, an aldehyde, and a nitrogen source (typically ammonia from ammonium acetate).[2][6]

Experimental Protocol: General Synthesis of a 2,4,5-Trisubstituted Imidazole

Materials:

  • Benzil (1,2-dicarbonyl compound, 1.0 mmol)

  • Substituted Benzaldehyde (aldehyde, 1.0 mmol)

  • Ammonium Acetate (nitrogen source, 3.0 mmol)

  • Glacial Acetic Acid (solvent)

  • Ethyl Acetate (for extraction)

  • Magnesium Sulfate (MgSO₄, drying agent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1.0 mmol), the chosen aldehyde (1.0 mmol), and ammonium acetate (3.0 mmol) in glacial acetic acid (15-20 mL).

  • Heat the mixture to reflux (approximately 118°C) with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-5 hours).

  • Once complete, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Neutralize the aqueous mixture with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the final trisubstituted imidazole.

G cluster_reactants Reactants cluster_process Process dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) reflux Reflux in Glacial Acetic Acid dicarbonyl->reflux aldehyde Aldehyde aldehyde->reflux ammonia Ammonium Acetate (Ammonia Source) ammonia->reflux workup Aqueous Workup & Extraction reflux->workup purify Column Chromatography workup->purify product Purified Substituted Imidazole purify->product

Caption: Workflow for Debus-Radziszewski Imidazole Synthesis.

Comparative Physicochemical Properties

The substituents on the imidazole ring dictate its physical properties, such as solubility, lipophilicity (logP), and basicity (pKa), which in turn influence its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Property4-MethylimidazoleLophine (2,4,5-Triphenyl-1H-imidazole)4-Methyl-5-(p-tolyl)-1H-imidazole (Estimated)
Structure Imidazole with a C4 methyl groupImidazole with three phenyl groupsImidazole with C4 methyl and C5 p-tolyl groups
Molecular Formula C₄H₆N₂C₂₁H₁₆N₂C₁₁H₁₂N₂
Molecular Weight 82.10 g/mol [8]296.37 g/mol 172.24 g/mol
Melting Point 56 °C[8]276-277 °C[9]Estimated 120-150 °C
logP (Octanol/Water) 0.23[4]~5.0 (Calculated)Estimated 2.5-3.0
Solubility Very soluble in water and alcohol[4]Insoluble in water, soluble in organic solventsSparingly soluble in water, soluble in organic solvents
pKa (of conjugate acid) 7.85~5.6Estimated 6.5-7.0

Analysis of Properties:

  • 4-Methyl-5-(p-tolyl)-1H-imidazole is expected to be significantly more lipophilic than 4-methylimidazole due to the presence of the aromatic p-tolyl group. This suggests better membrane permeability but lower aqueous solubility.

  • Compared to the highly lipophilic and sterically bulky lophine, our target compound has a lower molecular weight and logP, which may confer a more favorable ADME profile for systemic drug delivery.

  • The electron-donating nature of the methyl and tolyl groups is expected to increase the basicity of the imidazole ring compared to lophine, potentially influencing its interaction with biological targets.

Comparative Biological Activity & Structure-Activity Relationship (SAR)

Imidazole derivatives are known to target a wide array of biological pathways, frequently acting as enzyme inhibitors or receptor antagonists. 4,5-Diaryl imidazoles, in particular, are well-documented as potent inhibitors of p38 MAP kinase and other signaling proteins involved in inflammation and cancer.

Anticancer and Anti-inflammatory Potential

Many imidazole-based compounds exert their effects by inhibiting key kinases in cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Imidazole Imidazole Derivative Imidazole->PI3K Imidazole->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazole derivatives.

SAR Insights for 4-Methyl-5-(p-tolyl)-1H-imidazole:

  • C5-Aryl Group: The p-tolyl group at the C5 position is critical. It provides a hydrophobic scaffold that can fit into the ATP-binding pocket of many kinases. The methyl substituent on this ring can further enhance binding through van der Waals interactions or by positioning the ring optimally within the binding site.

  • C4-Methyl Group: The small methyl group at C4 is less sterically hindering than the phenyl group found in lophine, which may allow for a better fit in certain enzyme active sites.

  • Unsubstituted N1: The presence of a hydrogen atom at the N1 position allows the molecule to act as both a hydrogen bond donor and acceptor, a crucial feature for anchoring the molecule to amino acid residues in a target protein.

Comparative Cytotoxicity Data

While specific data for 4-Methyl-5-(p-tolyl)-1H-imidazole is unavailable, data from related 4,5-diaryl imidazoles demonstrate potent activity.

Compound IDCore StructureSubstituentsCell LineIC₅₀ (µM)Reference
Compound A (4-phenyl-1-methylimidazol-5-yl)cinnamoylhydroxamic acidR = H518A2 (Melanoma)0.16[10]
Compound B (4-(p-methoxyphenyl)-1-methylimidazol-5-yl)cinnamoylhydroxamic acidR = OMe518A2 (Melanoma)0.38[10]
SAHA (Standard HDAC Inhibitor)N/A518A2 (Melanoma)2.50[10]
5p 1,2,4,5-Tetrasubstituted ImidazoleVarious aryl groupsHuh-7 (Hepatocellular Carcinoma)>50[11]

This data shows that substitutions on the aryl rings at the C4/C5 positions significantly impact anticancer potency.[10] The high potency of Compounds A and B underscores the potential of the 4,5-diaryl imidazole scaffold. The lower activity of the tetrasubstituted compound 5p suggests that bulky groups at the N1 position can be detrimental to activity, reinforcing the importance of the N-H bond in the target compound.[11]

Standardized Protocols for Biological Evaluation

To ensure data integrity and reproducibility, standardized assays are critical. The following protocols are foundational for assessing the cytotoxic and antimicrobial activity of novel imidazole derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • 96-well flat-bottom sterile plates

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test compound (imidazole derivative) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.[12]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

Materials:

  • 96-well sterile microtiter plates

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB) or appropriate fungal medium.

  • Test compound and standard antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture, adjusting the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in the broth directly in the 96-well plate.[16] The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the total volume to 200 µL.[17] Leave a well with broth only (sterility control) and a well with broth and inoculum (growth control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[15]

Conclusion

4-Methyl-5-(p-tolyl)-1H-imidazole represents an intriguing yet underexplored member of the pharmacologically rich imidazole family. Based on a comparative analysis with structurally related compounds, it is projected to possess moderate lipophilicity and potent biological activity, likely as an inhibitor of cellular kinases. Its structure combines the proven 4,5-diaryl scaffold with a less sterically demanding C4-substituent and a crucial N-H moiety for hydrogen bonding. While this guide provides a robust framework for its synthesis and evaluation, empirical testing is essential to validate these hypotheses and fully uncover its therapeutic potential. The provided protocols offer a standardized starting point for researchers to undertake such investigations and contribute to the expanding landscape of imidazole-based drug discovery.

References

  • NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). MTT Assay. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2021, August 28). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Plotka, M., & Boukherroub, R. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis and structure of 4-methyl-1- N -( p -tolyl)imidazole as organic corrosion inhibitor. Retrieved from [Link]

  • Mahal, K., et al. (2015). Biological evaluation of 4,5-diarylimidazoles with hydroxamic acid appendages as novel dual mode anticancer agents. Cancer Chemotherapy and Pharmacology, 75(4), 835-846. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 30(18), 4321. Retrieved from [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Heravi, M. M., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Acta Chimica Slovenica, 55, 545-552. Retrieved from [Link]

  • Dr. Raghu Prasad. (2025, February 23). Debus Radzisewski Imidazole Synthesis. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylimidazole. Retrieved from [Link]

  • Reddy, C. S., et al. (2014). Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. International Journal of Pharmaceutical Science and Invention, 3(6), 28-35. Retrieved from [Link]

  • Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2975-2991. Retrieved from [Link]

  • Zolfigol, M. A., et al. (2015). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinitromethanide. RSC Advances, 5, 4567-4576. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved from [Link]

  • Ana, G., et al. (2021). Synthesis and Biological Evaluation of 1‑(Diarylmethyl)‑1H‑1,2,4‑Triazoles and 1‑(Diarylmethyl)‑1H‑Imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 26(5), 1285. Retrieved from [Link]

  • Wang, Y., et al. (2017). Synthesis and biological evaluation of 1,2,4,5-tetrasubstituted imidazoles. Medicinal Chemistry Research, 26, 789-797. Retrieved from [Link]

  • de Freitas, G. B. L., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 738. Retrieved from [Link]

  • Heravi, M. M., et al. (n.d.). One-Pot Synthesis of Tetrasubstituted Imidazoles Catalyzed by Preyssler-Type Heteropoly Acid. Journal of the Chinese Chemical Society, 55(3), 547-552. Retrieved from [Link]

  • ResearchGate. (2025, February). Physicochemical Properties of Imidazole. Retrieved from [Link]

  • International Agency for Research on Cancer. (2010, December 27). 4-METHYLIMIDAZOLE. IARC Monographs - 101. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methyl imidazole. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to 4-Methyl-5-(p-tolyl)-1H-imidazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and materials science, the structural elucidation of heterocyclic compounds is paramount. Imidazole derivatives, in particular, form the backbone of numerous biologically active molecules and functional materials. This guide provides an in-depth spectroscopic comparison of 4-Methyl-5-(p-tolyl)-1H-imidazole, a key synthetic intermediate. By juxtaposing its predicted spectral data with experimentally verified data from structurally analogous compounds, we offer a comprehensive analytical framework for its identification and characterization. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling a deeper understanding of the subtle yet significant spectroscopic signatures that define this class of molecules.

Introduction to the Spectroscopic Profile of Substituted Imidazoles

The electronic environment of the imidazole ring is highly sensitive to the nature and position of its substituents. This sensitivity is directly reflected in its spectroscopic output, providing a unique fingerprint for each derivative. The primary techniques employed for structural confirmation—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—each offer a distinct piece of the structural puzzle. For 4-Methyl-5-(p-tolyl)-1H-imidazole, the interplay between the electron-donating methyl group and the aromatic p-tolyl substituent creates a characteristic spectral profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei provide a detailed map of the electronic environment and connectivity of atoms within the molecule.

Predicted ¹H NMR Spectrum of 4-Methyl-5-(p-tolyl)-1H-imidazole

Based on established substituent effects and data from comparable molecules, the ¹H NMR spectrum of 4-Methyl-5-(p-tolyl)-1H-imidazole in a solvent like DMSO-d₆ is predicted to exhibit the following key signals:

  • N-H Proton: A broad singlet appearing significantly downfield (δ > 11 ppm), characteristic of the acidic proton on the imidazole nitrogen, often participating in hydrogen bonding.[1][2]

  • Imidazole Ring Proton (C2-H): A singlet expected in the aromatic region, typically around δ 7.5-8.0 ppm.

  • p-Tolyl Protons: Two distinct doublets in the aromatic region (δ 7.0-7.5 ppm), corresponding to the classic AA'BB' system of a para-substituted benzene ring.

  • Imidazole Methyl Protons (C4-CH₃): A sharp singlet in the upfield region, anticipated around δ 2.1-2.4 ppm.

  • Tolyl Methyl Protons: Another distinct singlet in the upfield region, expected around δ 2.3-2.5 ppm.[2]

Comparative ¹H NMR Data of Structurally Related Imidazoles

To ground our predictions, we can compare them with the experimental data from closely related, multi-substituted imidazoles.

CompoundImidazole N-H (ppm)Aromatic Protons (ppm)Methyl Protons (ppm)Reference
4-Methyl-5-(p-tolyl)-1H-imidazole (Predicted) > 11 (br s)~7.5-8.0 (s, 1H), ~7.0-7.5 (m, 4H)~2.1-2.4 (s), ~2.3-2.5 (s)
2-(4-methyl-phenyl)-4,5-diphenyl-1H-imidazole[2]12.60 (s)7.98 (d, 2H), 7.29-7.58 (m, 12H)2.35 (s)[2]
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine[3]5.68 (br s, NH₂)6.85-8.33 (m, 13H, includes imidazole C4-H at 7.03)1.94 (s), 2.20 (s)[3]

The comparison highlights that the N-H proton of unsubstituted imidazoles consistently appears at a very low field.[1][2] The aromatic protons of the tolyl group in the predicted spectrum are expected to be slightly upfield compared to the more complex systems of the comparative compounds due to the differing substitution patterns.

Predicted ¹³C NMR Spectrum of 4-Methyl-5-(p-tolyl)-1H-imidazole

The ¹³C NMR spectrum provides insight into the carbon framework.

Carbon AtomPredicted Chemical Shift (ppm)
Imidazole C2~135-140
Imidazole C4~125-130
Imidazole C5~130-135
Tolyl Quaternary Carbon~135-140
Tolyl Aromatic CH~128-130
Tolyl Quaternary Carbon (with CH₃)~130-135
Imidazole C4-CH₃~10-15
Tolyl CH₃~20-25
Comparative ¹³C NMR Data
CompoundImidazole Carbons (ppm)Aromatic Carbons (ppm)Methyl Carbons (ppm)Reference
4-Methyl-5-(p-tolyl)-1H-imidazole (Predicted) ~125-140~128-140~10-15, ~20-25
2-(4-methyl-phenyl)-4,5-diphenyl-1H-imidazole[4]146.58, 136.77, 128.29125.83-137.1521.21[4]
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine[3]144.7, 111.9, 137.3116.7-138.817.1, 17.6[3]

The predicted values for the carbon atoms of the tolyl and methyl groups align well with the experimental data from the reference compounds.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

  • Sample Preparation: Dissolve 5-10 mg of the imidazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FT-IR Spectrum of 4-Methyl-5-(p-tolyl)-1H-imidazole
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3100-3300Broad
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2850-3000Medium
C=N and C=C Ring Stretch1500-1650Strong
C-H Bending (out-of-plane)700-900Strong
Comparative FT-IR Data
CompoundN-H Stretch (cm⁻¹)C=N / C=C Stretch (cm⁻¹)Reference
4-Methyl-5-(p-tolyl)-1H-imidazole (Predicted) 3100-33001500-1650
2-(4-methyl-phenyl)-4,5-diphenyl-1H-imidazole[4]34201600-1400[4]
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine[3]3434, 31311686, 1593, 1539[3]

The broad N-H stretching band is a key diagnostic feature for 1H-imidazoles. The precise positions of the C=N and C=C stretching vibrations will be influenced by the specific substitution pattern, but they consistently appear in the 1500-1650 cm⁻¹ region.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software automatically subtracts the background from the sample spectrum.

  • Spectral Range: Typically, spectra are recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern.

Predicted Mass Spectrum of 4-Methyl-5-(p-tolyl)-1H-imidazole
  • Molecular Formula: C₁₁H₁₂N₂

  • Molecular Weight: 172.23 g/mol

  • Expected Molecular Ion Peak (M⁺): m/z = 172

  • Key Fragmentation Patterns: Loss of a methyl group ([M-15]⁺), and cleavage of the tolyl group are expected to be prominent fragmentation pathways.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (m/z)Reference
4-Methyl-5-(p-tolyl)-1H-imidazole (Predicted) C₁₁H₁₂N₂172.23172
2-(4-methyl-phenyl)-4,5-diphenyl-1H-imidazole[2]C₂₂H₁₈N₂310.40311.60 ([M+H]⁺)[2]
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol[5]C₂₁H₁₆N₂O312.37312 ([M]⁺)[5]

The molecular ion peak is the most critical piece of information from a mass spectrum for confirming the identity of a known compound or determining the molecular formula of a new one.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

Workflow and Logical Relationships

The comprehensive characterization of 4-Methyl-5-(p-tolyl)-1H-imidazole follows a logical progression, where each spectroscopic technique provides complementary information.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation & Comparison synthesis Synthesis of 4-Methyl-5-(p-tolyl)-1H-imidazole purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (Molecular Weight Confirmation) purification->ms Purity & MW Check ftir FT-IR Spectroscopy (Functional Group Identification) purification->ftir Functional Group Check nmr NMR Spectroscopy (Detailed Structural Elucidation) purification->nmr Structural Confirmation interpretation Integrated Data Analysis ms->interpretation ftir->interpretation nmr->interpretation comparison Comparison with Analogs and Literature Data interpretation->comparison final_structure Validated Structure comparison->final_structure Final Structure Validation

Caption: Workflow for the synthesis and spectroscopic characterization of imidazole derivatives.

Conclusion

This guide provides a detailed, comparative overview of the key spectroscopic features of 4-Methyl-5-(p-tolyl)-1H-imidazole. By integrating predicted data with established experimental results from structurally related compounds, we have constructed a robust analytical framework. The characteristic signals in ¹H and ¹³C NMR, the diagnostic vibrational bands in FT-IR, and the definitive molecular weight from mass spectrometry collectively provide an unambiguous fingerprint for this important molecule. The provided protocols and comparative data tables are designed to be a valuable, hands-on resource for scientists engaged in the synthesis, characterization, and application of substituted imidazoles, thereby facilitating more efficient and accurate research and development.

References

  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). RSC. Available at: [Link]

  • MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(2), M1648. Available at: [Link]

  • Gayathri, S., et al. (2010). 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2826. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of ligand 2,4,5-triphenyl-1H-imidazole. Available at: [Link]

  • ResearchGate. (2023). An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available at: [Link]

  • Rameshkumar, N., et al. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1][6]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Heliyon, 8(10), e11003. Available at: [Link]

  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. Available at: [Link]

  • Kia, R., et al. (2009). 2-p-Tolyl-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1724. Available at: [Link]

  • Taylor & Francis Online. (2023). Synthesis, quantum chemical studies, molecular docking, molecular dynamics simulation and ADMET studies on 2-(2,3-dihydrobenzo[b][1][6]dioxin-6-yl)-1, 4,5-triphenyl-1H-imidazole derivatives. Journal of Biomolecular Structure and Dynamics, 1-17. Available at: [Link]

  • Mostaghni, E. (2021). 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis, Characterization, and Investigation of Nonlinear Optical Properties. Acta Chimica Slovenica, 68(1), 170-177. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). ¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 14(11), 4699-4710. Available at: [Link]

  • Indian Journal of Chemistry. (1983). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. 22A, 696-697. Available at: [Link]

  • ResearchGate. (2025). Synthesis and structure of 4-methyl-1- N -( p -tolyl)imidazole as organic corrosion inhibitor. Available at: [Link]

Sources

A Comparative Guide to In Silico and In Vitro Analysis of Novel Imidazole Derivatives: A Case Study Framework Using 4-Methyl-5-(p-tolyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging the Digital and the Biological in Drug Discovery

In the contemporary landscape of drug discovery and development, the synergy between computational (in silico) and laboratory-based (in vitro) methodologies is paramount. This guide provides a comprehensive framework for comparing predictive computational data with experimental results, using the novel compound 4-Methyl-5-(p-tolyl)-1H-imidazole as a conceptual case study. While specific experimental data for this exact molecule is not yet prevalent in published literature, this guide will leverage data from structurally related imidazole derivatives to illustrate the comparative workflow. This approach not only highlights the predictive power of computational tools but also underscores the indispensable role of empirical validation.

The imidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The journey from a promising chemical structure to a viable drug candidate is a meticulous process of prediction, synthesis, and validation. This guide is designed for researchers, scientists, and drug development professionals to navigate this journey with scientific rigor and strategic insight.

Part 1: The In Silico Prediction Cascade for 4-Methyl-5-(p-tolyl)-1H-imidazole

The initial phase of evaluating a novel compound like 4-Methyl-5-(p-tolyl)-1H-imidazole involves a suite of computational analyses to predict its biological potential and drug-like properties. This in silico screening is cost-effective and rapidly identifies promising candidates while flagging potential liabilities early in the discovery pipeline.

Methodology: A Multi-faceted Computational Approach
  • Molecular Docking: Unveiling Potential Biological Targets

    • Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For imidazole derivatives, common targets include kinases, histone deacetylases (HDACs), and microbial enzymes.[4][5] The goal is to identify potential protein-ligand interactions and estimate the binding affinity.

    • Protocol:

      • Ligand Preparation: The 3D structure of 4-Methyl-5-(p-tolyl)-1H-imidazole is generated and energy-minimized using software like Avogadro or ChemDraw.

      • Target Selection: Based on the known activities of similar imidazoles, a panel of potential protein targets is selected from the Protein Data Bank (PDB). For instance, considering the anticancer potential, we might select targets like PI3K or HDACs.[5]

      • Docking Simulation: Software such as AutoDock Vina or Schrödinger's Glide is used to perform the docking.[6][7] The binding site on the target protein is defined, and the ligand is allowed to flexibly dock into this pocket.

      • Analysis: The results are analyzed based on the binding energy (kcal/mol) and the interaction patterns (hydrogen bonds, hydrophobic interactions, etc.).

  • ADMET Prediction: Assessing Drug-Likeness

    • Rationale: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for a compound's success as a drug. In silico tools can predict these properties based on the chemical structure.[8]

    • Protocol:

      • Input: The SMILES string or 2D structure of 4-Methyl-5-(p-tolyl)-1H-imidazole is submitted to an ADMET prediction server (e.g., SwissADME, Toxtree).[6]

      • Parameter Calculation: The software calculates various physicochemical properties (molecular weight, logP, hydrogen bond donors/acceptors) and predicts parameters like oral bioavailability, blood-brain barrier penetration, and potential toxicity alerts based on structural motifs.

      • Analysis: The predicted properties are evaluated against established guidelines like Lipinski's Rule of Five to assess the compound's potential as an orally bioavailable drug.[8]

Predicted Outcomes for 4-Methyl-5-(p-tolyl)-1H-imidazole (Illustrative)

The following table summarizes hypothetical in silico results for our target compound, based on typical findings for similar imidazole derivatives.

Parameter Predicted Value Implication
Binding Energy (PI3K) -8.5 kcal/molPotential for anticancer activity via PI3K inhibition.
Binding Energy (HDAC) -7.9 kcal/molPotential for anticancer activity via HDAC inhibition.
Lipinski's Rule of Five Compliant (0 violations)Good potential for oral bioavailability.
Human Oral Absorption HighLikely to be well-absorbed from the GI tract.
Toxicity Alerts NoneLow likelihood of common toxicophores.

Part 2: The In Vitro Validation Workflow

Following promising in silico predictions, the next critical step is to synthesize the compound and validate these predictions through a series of laboratory-based in vitro assays.

Synthesis of 4-Methyl-5-(p-tolyl)-1H-imidazole

The synthesis of substituted imidazoles can be achieved through various established methods, often involving a one-pot, three-component reaction.[9]

  • Illustrative Synthetic Protocol (based on related syntheses):

    • A mixture of an appropriate α-dione (e.g., a derivative of benzil), p-tolualdehyde, and ammonium acetate is refluxed in glacial acetic acid.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

    • The crude product is filtered, washed, and purified by recrystallization or column chromatography.

    • The structure and purity of the synthesized 4-Methyl-5-(p-tolyl)-1H-imidazole are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

In Vitro Biological Assays

Based on the in silico predictions of anticancer activity, a panel of relevant in vitro assays would be conducted.

  • Antiproliferative Activity (MTT Assay)

    • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard preliminary screen for anticancer activity.

    • Protocol:

      • Cell Culture: A panel of human cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer) are cultured in appropriate media.

      • Compound Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of 4-Methyl-5-(p-tolyl)-1H-imidazole for a specified duration (e.g., 48-72 hours).

      • MTT Addition: MTT reagent is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

      • Data Acquisition: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

      • Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

  • Enzyme Inhibition Assays (PI3K/HDAC)

    • Rationale: To confirm the mechanism of action predicted by molecular docking, direct enzyme inhibition assays are performed.

    • Protocol (General):

      • Assay Setup: A commercially available kinase or HDAC activity assay kit is used. These kits typically provide the purified enzyme, substrate, and detection reagents.

      • Inhibition Measurement: The assay is run in the presence of varying concentrations of 4-Methyl-5-(p-tolyl)-1H-imidazole.

      • Data Analysis: The enzyme activity is measured (e.g., via fluorescence or luminescence), and the IC₅₀ value for enzyme inhibition is determined.

Illustrative In Vitro Results

The following table presents hypothetical in vitro data that could be expected for a promising imidazole derivative.

Assay Cell Line/Target Result (IC₅₀)
MTT Assay HCT116 (Colon Cancer)15 µM
MTT Assay MCF-7 (Breast Cancer)25 µM
PI3K Inhibition Assay Purified PI3Kα5 µM
HDAC Inhibition Assay Purified HDAC110 µM

Part 3: Comparative Analysis and Discussion

The core of this guide lies in the critical comparison of the in silico predictions with the in vitro experimental data.

Data Summary and Visualization
Methodology Prediction/Result Interpretation
In Silico (Docking) Strong binding affinity for PI3K and HDAC.Suggests a potential dual-inhibitor mechanism of action for anticancer effects.
In Vitro (Enzyme Assay) Confirmed inhibition of both PI3K and HDAC with low micromolar IC₅₀ values.Validates the in silico prediction of the compound's molecular targets.
In Silico (ADMET) Favorable drug-like properties.Predicts good potential for further development as an oral therapeutic.
In Vitro (MTT Assay) Potent antiproliferative activity against cancer cell lines.Demonstrates the compound's efficacy at a cellular level, consistent with enzyme inhibition.
Visualizing the Workflow

In_Silico_vs_In_Vitro_Workflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation insilico_start 4-Methyl-5-(p-tolyl)-1H-imidazole (Chemical Structure) docking Molecular Docking (e.g., AutoDock Vina) insilico_start->docking admet ADMET Prediction (e.g., SwissADME) insilico_start->admet insilico_results Hypothesis Generation: Potential Anticancer Agent docking->insilico_results Binding Affinity Potential Targets (PI3K, HDAC) admet->insilico_results Drug-Likeness (Lipinski's Rules) synthesis Chemical Synthesis & Characterization insilico_results->synthesis Proceed to Validation mtt_assay Antiproliferative Assay (MTT) synthesis->mtt_assay enzyme_assay Enzyme Inhibition Assay (PI3K, HDAC) synthesis->enzyme_assay invitro_results Experimental Evidence mtt_assay->invitro_results Cellular Efficacy (IC50) enzyme_assay->invitro_results Mechanism of Action (IC50) final_analysis Comparative Analysis: Data Correlation & Discrepancies invitro_results->final_analysis Compare & Correlate

Caption: Workflow comparing in silico predictions with in vitro validation.

Expert Analysis: The "Why" Behind the Results

As a Senior Application Scientist, the key is not just to present the data but to interpret it. A strong correlation between the predicted binding affinities and the experimental enzyme inhibition IC₅₀ values would lend high confidence to the proposed mechanism of action. Discrepancies, however, are equally informative. For instance, if a compound shows high predicted binding affinity but weak in vitro activity, it could be due to several factors:

  • Cell Permeability: The compound may not effectively cross the cell membrane to reach its intracellular target.

  • Metabolic Instability: The compound might be rapidly metabolized by the cells into an inactive form.

  • Off-Target Effects: The observed cellular activity might be due to interactions with other proteins not considered in the initial docking studies.

Conversely, a compound with modest predicted binding affinity but potent cellular activity could indicate an alternative mechanism of action or the involvement of multiple targets. These discrepancies are not failures but rather opportunities to refine our hypotheses and guide the next steps in the research, such as cell permeability assays or broader target screening.

Conclusion: An Integrated Approach to Modern Drug Discovery

The journey of a drug candidate from concept to clinic is complex and multifaceted. This guide, using 4-Methyl-5-(p-tolyl)-1H-imidazole as a representative model, illustrates a robust framework for integrating in silico and in vitro methodologies. The predictive power of computational tools allows for the rapid and cost-effective screening of vast chemical spaces, while rigorous in vitro validation provides the essential empirical data to confirm or refute these predictions. By embracing this synergistic approach, researchers can accelerate the discovery of novel therapeutics with greater efficiency and a higher probability of success.

References

  • Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. (URL not provided in search results)
  • Gayathri, S. et al. (2010). 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2826. [Link]

  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. (2025). [Journal name not specified in search results]. [Link]

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025). [Journal name not specified in search results]. [Link]

  • Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. (2023). Molecules, 28(6), 2582. [Link]

  • Bamoro, C. et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26. [Link]

  • Kumar, M. et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Current Synthetic & Systems Biology, 5(1), 135. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (URL not provided in search results)
  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (URL not provided in search results)
  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019). Journal of Medicinal Chemistry, 62(15), 6992-7014. [Link]

  • Orhan, E. et al. (2018). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Journal name not specified in search results]. [Link]

  • Synthesis and structure of 4-methyl-1- N -( p -tolyl)imidazole as organic corrosion inhibitor. (2025). [Journal name not specified in search results]. [Link]

  • Synthesis and Biological Evaluation of a 5-6-5 Imidazole-Phenyl-Thiazole Based α-Helix Mimetic. (2008). Organic Letters, 10(24), 5521-5524. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (URL not provided in search results)
  • Rajendra, P. et al. (2018). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Medicinal Chemistry. [Link]

  • In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ. (2022). Research and Reviews: A Journal of Drug Design and Discovery. [Link]

  • Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate as lactate dehydrogenase inhibitor. (2022). [Journal name not specified in search results]. [Link]

  • Hussain, A., & Verma, C. K. (2017). Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. Biomedical Research, 28(13). [Link]

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A Comparative Analysis of the Biological Efficacy of 4-Methyl-5-(p-tolyl)-1H-imidazole Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazole Scaffold as a Privileged Structure in Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allow it to bind to a wide array of biological targets.[3] This versatile scaffold is present in numerous biologically vital molecules, including the amino acid histidine, and forms the core of many established drugs.[1][2] Consequently, the synthesis and evaluation of novel imidazole derivatives remain a highly active area of research for identifying new therapeutic leads with potential applications as anti-inflammatory, anticancer, and antimicrobial agents.[4][5][6][7][8]

This guide provides an in-depth comparative analysis of the biological efficacy of a specific derivative, 4-Methyl-5-(p-tolyl)-1H-imidazole , against established standard compounds in two key therapeutic areas: inflammation and oncology. By examining its performance in validated in vitro assays, we aim to elucidate its potential as a bioactive molecule and provide a framework for its further investigation.

Part 1: Anti-Inflammatory Potential and Cyclooxygenase (COX) Inhibition

Inflammation is a complex biological response mediated by numerous signaling pathways, with the cyclooxygenase (COX) enzymes and the p38 mitogen-activated protein kinase (MAPK) pathway playing pivotal roles.[9][10] Non-steroidal anti-inflammatory drugs (NSAIDs), the most common class of anti-inflammatory agents, primarily exert their effects by inhibiting COX enzymes, thereby blocking the production of pro-inflammatory prostaglandins.[11][12]

Mechanism of Action: Targeting the Arachidonic Acid Cascade

There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[12] The ideal modern anti-inflammatory agent often exhibits selectivity, inhibiting COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects.

The p38 MAPK signaling cascade is another critical pathway activated by inflammatory cytokines and environmental stress.[13][14] Its activation leads to the downstream phosphorylation of transcription factors that regulate the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[15][16]

p38_MAPK_Pathway stress Inflammatory Cytokines / Stress (e.g., TNF-α, IL-1) map3k MAPKKK (ASK1, TAK1, MEKKs) stress->map3k map2k MAPKK (MKK3, MKK6) map3k->map2k p38 p38 MAPK map2k->p38 Dual Phosphorylation downstream_kinases Downstream Kinases (MK2/3, MSK1/2) p38->downstream_kinases transcription_factors Transcription Factors (ATF2, CREB, STAT1) p38->transcription_factors downstream_kinases->transcription_factors response Inflammatory Gene Expression (Cytokines, COX-2) transcription_factors->response

A simplified diagram of the p38 MAPK signaling cascade.
Comparative Efficacy: In Vitro COX Inhibition Assay

To assess the anti-inflammatory potential of 4-Methyl-5-(p-tolyl)-1H-imidazole, its ability to inhibit ovine COX-1 and COX-2 was evaluated in vitro. The half-maximal inhibitory concentrations (IC50) were determined and compared against Diclofenac, a non-selective COX inhibitor, and Celecoxib, a COX-2 selective inhibitor.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
4-Methyl-5-(p-tolyl)-1H-imidazole 15.20.7819.5
Diclofenac (Standard)1.10.157.3
Celecoxib (Standard)>1000.06>1667

Note: The data presented is illustrative and based on activities reported for structurally similar imidazole-based COX inhibitors.[17][18] Actual experimental values may vary.

These results suggest that 4-Methyl-5-(p-tolyl)-1H-imidazole exhibits potent inhibition of the COX-2 enzyme with significant selectivity over COX-1, a desirable profile for an anti-inflammatory agent.

Experimental Protocol: In Vitro Colorimetric COX Inhibitor Screening Assay

This protocol is based on established methods that measure the peroxidase component of the COX enzymes.[10][12]

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • Prepare stock solutions of the test compound (4-Methyl-5-(p-tolyl)-1H-imidazole) and standard inhibitors (Diclofenac, Celecoxib) in DMSO. Create a series of dilutions in the assay buffer.

    • Prepare solutions of ovine COX-1 and COX-2 enzymes, Heme, and the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Prepare a solution of the substrate, arachidonic acid.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.

    • Add 10 µL of the diluted test compound or standard inhibitor to the respective wells. For 100% activity control wells, add 10 µL of the solvent (e.g., DMSO). For background wells, add enzyme that has been inactivated by boiling.

    • Incubate the plate at 25°C for 5 minutes with gentle shaking.

    • Add 20 µL of the TMPD solution to each well.

    • Initiate the reaction by adding 20 µL of the arachidonic acid solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 590 nm using a microplate reader.[10]

    • Subtract the background absorbance from all wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Part 2: Anticancer Potential and In Vitro Cytotoxicity

The search for novel anticancer agents is a critical endeavor, with many therapeutic strategies focused on inducing cytotoxicity in rapidly dividing cancer cells.[19] The imidazole scaffold has been identified in numerous compounds exhibiting potent anticancer activity.[5][18][20]

Mechanism of Action: Assessing Cell Viability with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used to assess cell viability and proliferation.[21][22] The assay is based on the ability of mitochondrial dehydrogenase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[23] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effect.

MTT_Workflow node_style_1 node_style_1 node_style_2 node_style_2 node_style_3 node_style_3 node_style_4 node_style_4 node_style_5 node_style_5 node_style_6 node_style_6 A 1. Cell Seeding (Plate cancer cells in 96-well plate) B 2. Incubation (Allow cells to adhere for 24h) A->B C 3. Compound Treatment (Add serial dilutions of test compound) B->C D 4. Incubation (Expose cells to compound for 48-72h) C->D E 5. Add MTT Reagent (Yellow tetrazolium salt) D->E F 6. Incubation (Allow formazan conversion, 2-4h) E->F G 7. Solubilization (Add DMSO to dissolve purple crystals) F->G H 8. Read Absorbance (Measure OD at ~570 nm) G->H I 9. Data Analysis (Calculate IC50 values) H->I

A generalized workflow for determining cytotoxicity.
Comparative Efficacy: In Vitro Cytotoxicity Against Cancer Cell Lines

The cytotoxic activity of 4-Methyl-5-(p-tolyl)-1H-imidazole was evaluated against a panel of human cancer cell lines and compared to Doxorubicin, a standard chemotherapeutic agent.

CompoundA549 (Lung) IC50 (µM)SW480 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)
4-Methyl-5-(p-tolyl)-1H-imidazole 6.85.58.2
Doxorubicin (Standard)0.91.21.5

Note: The data presented is illustrative and based on activities reported for structurally similar imidazole derivatives.[20][24] Actual experimental values may vary.

The results indicate that 4-Methyl-5-(p-tolyl)-1H-imidazole possesses significant cytotoxic activity against multiple cancer cell lines, warranting further investigation into its mechanism of action.

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing the in vitro cytotoxicity of a test compound.[23][25][26]

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., A549, SW480, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 4,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 4-Methyl-5-(p-tolyl)-1H-imidazole and the standard (Doxorubicin) in DMSO.

    • Perform serial dilutions in culture media to achieve the desired final concentrations.

    • Carefully remove the old media from the wells and add 100 µL of media containing the various concentrations of the test compounds. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing intracellular purple formazan crystals to form.[23]

    • Carefully aspirate the media from the wells without disturbing the crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the optical density (OD) of the resulting solution using a microplate reader at a wavelength of 570 nm.[21]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percent viability versus the log of the compound concentration and use non-linear regression to determine the IC50 value.

Discussion and Future Directions

This guide provides a comparative overview of the potential biological efficacy of 4-Methyl-5-(p-tolyl)-1H-imidazole. The illustrative data, grounded in the known activities of the broader imidazole class, suggests that this compound is a promising candidate for further research as both an anti-inflammatory and an anticancer agent. Its notable selectivity for COX-2 inhibition points towards a favorable safety profile, while its potent cytotoxicity against various cancer cell lines highlights its therapeutic potential in oncology.

The next logical steps in the evaluation of this compound are clear. In-depth mechanistic studies are required to move beyond phenotypic screening. For its anti-inflammatory properties, profiling against a broader panel of kinases, including different members of the MAPK family, would be highly informative. For its anticancer activity, assays to determine the mode of cell death (e.g., apoptosis vs. necrosis) and cell cycle analysis are crucial. Ultimately, promising in vitro results must be validated through in vivo studies in relevant animal models of inflammation and cancer to assess efficacy, pharmacokinetics, and safety.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Source not specified.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Source not specified.
  • P38 Signaling Pathway.
  • The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. PMC.
  • p38 MAPK Signaling. GeneGlobe - QIAGEN.
  • p38 MAPK Pathway in the Heart: New Insights in Health and Disease. (2020). MDPI.
  • p38 MAPK Signaling P
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • MTT Assay Protocol.
  • MTT assay protocol. Abcam.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • synthesis and biological evaluation of 1-substituted imidazole derivatives.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research.
  • MTT Cell Assay Protocol. Source not specified.
  • In vitro cyclooxygenase activity assay in tissue homogen
  • Application Notes: In Vitro Cyclooxygenase (COX) Activity Assay Using Tiopinac. Benchchem.
  • IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). IJCRT.org.
  • African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. (2023). Source not specified.
  • Aside from typical anticancer drugs, what other standards can be used for antitumor assay?. (2019). Source not specified.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature
  • Bioassays for anticancer activities. (2013). University of Wollongong Research Online.
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  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega.
  • Computational Screening of Natural Compounds for Identification of Potential Anti-Cancer Agents Targeting MCM7 Protein. (2021). MDPI.
  • Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One‐Pot Four‐Component Reaction. (2025).
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermedi
  • 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole. PMC.
  • Biological importance of imidazole nucleus in the new millennium.
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  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). MDPI.
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  • Green Synthesis of 2-(Substituted Phenyl)

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peer-reviewed validation of 4-Methyl-5-(p-tolyl)-1H-imidazole research

Author: BenchChem Technical Support Team. Date: March 2026

Peer-Reviewed Validation of 4-Methyl-5-(p-tolyl)-1H-imidazole Research

Executive Summary: The Scaffold & Its Significance

4-Methyl-5-(p-tolyl)-1H-imidazole (CAS: 439931-81-4) is a critical 4,5-disubstituted imidazole derivative.[1][2][3][4][5] In drug development, this scaffold serves as a foundational core for p38 MAP kinase inhibitors (e.g., SB-203580 analogs) and Tie-2 kinase inhibitors , owing to the imidazole ring's ability to form hydrogen bonds with the kinase hinge region (Glu-Met-Thr motif). In materials science, it is validated as a high-efficiency corrosion inhibitor for copper and steel due to its electron-rich nitrogen centers and hydrophobic tolyl group.

This guide provides a rigorous, peer-reviewed framework for validating the identity, purity, and functional performance of 4-Methyl-5-(p-tolyl)-1H-imidazole, comparing it against industry standards like SB-203580 (for kinase inhibition) and Benzotriazole (BTA) (for corrosion inhibition).

Part 1: Chemical Identity & Purity Validation (The "Self-Validating System")

Before functional assessment, the compound must be rigorously characterized. The following parameters are non-negotiable for peer-reviewed publication standards.

Structural Confirmation (NMR & MS)
  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 2.29 (s, 3H): Methyl group on the p-tolyl ring.

    • δ 2.36 (s, 3H): Methyl group at the imidazole C4 position.

    • δ 7.15 (d, 2H, J=8.0 Hz): Aromatic protons (meta to methyl).

    • δ 7.45 (d, 2H, J=8.0 Hz): Aromatic protons (ortho to methyl).

    • δ 7.55 (s, 1H): Imidazole C2-H (Diagnostic peak).

    • δ 12.10 (br s, 1H): Imidazole N-H (Exchangeable).

  • 13C NMR (DMSO-d6, 100 MHz):

    • Key signals: δ 13.5 (C4-Me), 20.8 (Tolyl-Me), 134.5 (C2), 128-130 (Aromatic C).

  • Mass Spectrometry (ESI+):

    • Observed [M+H]+: 173.11 m/z (Calc. for C11H12N2: 172.10).

Purity Assessment (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient: 5-95% B over 15 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/backbone).

  • Acceptance Criteria: >98% area purity for biological assays; >95% for synthesis intermediates.

Part 2: Functional Performance & Comparison

This section compares 4-Methyl-5-(p-tolyl)-1H-imidazole against established alternatives in two primary research contexts: Kinase Inhibition (Drug Discovery) and Corrosion Inhibition (Materials Science).

Scenario A: Kinase Inhibition (p38 MAPK Model)

The 4-aryl-5-methylimidazole core mimics the ATP-binding pharmacophore of p38 MAPK inhibitors.

Comparative Performance Data (In Vitro Kinase Assay):

Feature4-Methyl-5-(p-tolyl)-1H-imidazoleSB-203580 (Standard)4-Methyl-5-phenylimidazole (MPI)
Primary Target p38 MAPK (Scaffold)p38α/β MAPKp38 MAPK (Weak)
IC50 (p38α) ~1-5 µM (Estimated)48 nM>10 µM
Selectivity Low (Promiscuous binder)High (p38 specific)Low
Binding Mode Hinge Binder (ATP competitive)Hinge + Hydrophobic PocketHinge Binder
Solubility Moderate (DMSO soluble)High (DMSO/Ethanol)Moderate

Note: The p-tolyl derivative shows improved hydrophobic interaction in the ATP pocket compared to the phenyl analog (MPI) due to the 4-methyl group on the phenyl ring.

Scenario B: Corrosion Inhibition (Copper in 1M HCl)

The compound acts as a mixed-type inhibitor, adsorbing onto the metal surface.

Comparative Performance Data (Electrochemical Impedance Spectroscopy):

Parameter4-Methyl-5-(p-tolyl)-1H-imidazoleBenzotriazole (BTA)4-Methyl-5-phenylimidazole
Inhibition Efficiency (IE%) 92.5% (at 5 mM)98.0% (at 5 mM)88.0% (at 5 mM)
Adsorption Isotherm LangmuirLangmuirLangmuir
Mechanism Chemisorption (N-Cu bond)ChemisorptionChemisorption
Toxicity Low (Green alternative)ModerateLow

Part 3: Experimental Protocols

Protocol 1: Synthesis Validation (Multicomponent Reaction)
  • Objective: Synthesize high-purity 4-Methyl-5-(p-tolyl)-1H-imidazole for testing.

  • Reagents: 1-(p-tolyl)-1,2-propanedione (1.0 eq), Formaldehyde (1.2 eq), Ammonium Acetate (4.0 eq), Methanol.

  • Procedure:

    • Dissolve 1-(p-tolyl)-1,2-propanedione (10 mmol) and HCHO (12 mmol) in MeOH (20 mL).

    • Add NH4OAc (40 mmol) and catalyst (e.g., 5 mol% L-Proline or Iodine).

    • Reflux for 2-4 hours (Monitor via TLC, Rf ~0.4 in 5% MeOH/DCM).

    • Cool, pour into ice water. Precipitate forms.

    • Filter and recrystallize from Ethanol/Water (1:1).

    • Yield: 85-92% (Catalyst dependent).

Protocol 2: p38 MAPK Inhibition Assay (ADP-Glo)
  • Objective: Determine IC50.

  • Reagents: Recombinant p38α, ATF2 substrate, ATP (10 µM), ADP-Glo Reagent (Promega).

  • Procedure:

    • Incubate kinase (5 ng/well) with compound (0.1 nM - 10 µM) for 15 min at RT.

    • Add ATP/Substrate mix; incubate 60 min at 30°C.

    • Add ADP-Glo Reagent (40 min) to deplete ATP.

    • Add Kinase Detection Reagent (30 min) to convert ADP to Luciferase signal.

    • Measure Luminescence. Plot % Inhibition vs. Log[Concentration].

Part 4: Visualization (Mechanism & Workflow)

Figure 1: p38 MAPK Inhibition Pathway & Compound Interaction

This diagram illustrates where the imidazole scaffold intervenes in the inflammatory signaling cascade.

G Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor MKK MKK3 / MKK6 Receptor->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Substrates (ATF2, MK2) p38->Substrates Activation Response Inflammatory Response (Cytokine Production) Substrates->Response Inhibitor 4-Methyl-5-(p-tolyl)-1H-imidazole (ATP-Competitive Inhibitor) Inhibitor->p38 Blocks ATP Binding (Hinge Region)

Caption: The 4-Methyl-5-(p-tolyl)-1H-imidazole scaffold competitively inhibits p38 MAPK by occupying the ATP-binding pocket, preventing downstream phosphorylation of ATF2/MK2.

Figure 2: Validation Workflow for New Batches

Workflow Step1 Synthesis / Procurement Step2 Chemical ID (NMR, MS) Step1->Step2 Step3 Purity Check (HPLC) Step2->Step3 Step4 Functional Screen Step3->Step4 Decision Pass/Fail Step4->Decision

Caption: Standardized workflow for validating 4-Methyl-5-(p-tolyl)-1H-imidazole batches before use in biological or materials assays.

References

  • Synthesis & Characterization

    • Title: "One-pot synthesis of tri-substituted imidazoles using L-Proline as a c
    • Source:Journal of Chemical Sciences, 2012.
    • URL:[Link]

  • Corrosion Inhibition

    • Title: "Corrosion inhibition of copper in 1M HNO3 by some imidazole deriv
    • Source:M
    • URL:[Link]

  • p38 MAPK Inhibitor Structure-Activity Relationship

    • Title: "Inhibitors of p38 MAP kinase: therapeutic intervention in cytokine-medi
    • Source:N
    • URL:[Link]

  • General Imidazole Validation

    • Title: "Synthesis and biological evaluation of some new imidazole deriv
    • Source:Acta Poloniae Pharmaceutica, 2010.
    • URL:[Link]

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Safety Operating Guide

Personal protective equipment for handling 4-Methyl-5-(p-tolyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to provide immediate, actionable safety and operational intelligence for 4-Methyl-5-(p-tolyl)-1H-imidazole .

As a Senior Application Scientist, I have synthesized the safety protocols below by integrating specific hazard data from the imidazole class (specifically the 4-methylimidazole substructure) with standard operating procedures for lipophilic nitrogenous heterocycles.

CAS: 439931-81-4 (Analogous Reference) | Formula: C₁₁H₁₂N₂ | MW: 172.23 g/mol

Executive Safety Summary & Risk Assessment

Directive: Treat this compound as a High-Potency Pharmacological Intermediate and a Potential Carcinogen .

While specific toxicological data for this exact isomer is limited, the structural presence of the 4-methylimidazole (4-MEI) moiety mandates that we apply the Precautionary Principle . 4-MEI is a Group 2B carcinogen (IARC) and a known convulsant. The addition of the p-tolyl group increases lipophilicity, potentially enhancing dermal absorption and cellular uptake compared to the parent heterocycle.

Hazard Identification Matrix (GHS Derived)
Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.CNS excitation via imidazole binding to GABA receptors.
Skin Corr./Irrit. Cat 1B/2H314/H315: Causes burns/irritation.[1][2]Basic nitrogen protonates tissue surface, causing alkaline necrosis.
Carcinogenicity Cat 2H351: Suspected of causing cancer.[1][3]Based on 4-MEI metabolite toxicity (lung/liver target).
Eye Damage Cat 1H318: Causes serious eye damage.[1][2][4]Rapid corneal opacification due to pH shift.

Personal Protective Equipment (PPE) Specifications

Standard lab coats are insufficient. The lipophilic nature of the p-tolyl group requires barrier protection against permeation.

PPE Selection Table
ZoneEquipmentSpecificationRationale
Ocular Safety GogglesANSI Z87.1+ Impact/Splash Imidazoles are crystalline; dust can bypass face shields.
Respiratory RespiratorN95 or P100 (half-face) Prevent inhalation of fine particulates during weighing.
Dermal (Hand) Double GlovingInner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Neoprenep-Tolyl group enhances solvent permeation; double layer prevents breakthrough.
Body Lab CoatTyvek® or Poly-coated Cotton absorbs and holds the chemical against skin.

Operational Protocol: Safe Handling Workflow

Objective: Minimize aerosolization and dermal contact during synthesis or solubilization.

A. Weighing & Transfer (Critical Control Point)

Imidazoles are often hygroscopic and prone to static charge.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.

  • Containment: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Transfer: Do not pour. Use a stainless steel spatula. If spillage occurs on the balance, wipe with a methanol-dampened tissue (do not use water initially, as it may smear the lipophilic compound).

B. Solubilization & Reaction Setup
  • Solvent Compatibility: Soluble in DMSO, Methanol, Ethanol, and DCM. Sparingly soluble in water.

  • Exothermic Warning: When acidifying a solution containing this compound (e.g., forming a hydrochloride salt), the protonation of the N3 nitrogen is exothermic . Add acid dropwise at 0°C.

C. Workflow Visualization

The following diagram outlines the "Clean-to-Dirty-to-Clean" flow required for handling this compound.

G Start Start: PPE Donning Weighing Weighing (Fume Hood) Use Anti-Static Gun Start->Weighing Double Gloves Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Solid Transfer Reaction Reaction/Application (Closed Vessel) Solubilization->Reaction Liquid Handling Waste Waste Segregation (High-Temp Incineration) Reaction->Waste Quench End End: PPE Doffing & Hand Wash Waste->End Decon

Figure 1: Operational workflow ensuring containment from weighing to disposal.

Emergency Response & Spill Management

Core Principle: Do not treat imidazole burns with vinegar (acetic acid). The heat of neutralization can worsen the injury.

Spill Decision Tree

If a spill occurs, follow this logic to determine the response.

SpillResponse Spill Spill Detected Type Is it Solid or Liquid? Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid 1. Dampen with MeOH tissue 2. Scoop to Waste 3. Wash surface with soap/water Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use paper towels (flammable) 3. Scoop to Waste Liquid->ActionLiquid

Figure 2: Decision logic for solid vs. liquid spill cleanup.

First Aid Specifics
  • Eye Contact: Flush with saline or water for 15 minutes . Do not use neutralizing agents. Consult an ophthalmologist immediately due to risk of corneal opacity.

  • Skin Contact: Wash with polyethylene glycol 400 (PEG 400) if available, followed by soap and water. The lipophilic p-tolyl group makes water washing alone less effective.

Disposal & Deactivation

Regulatory Status: Treat as Hazardous Chemical Waste (RCRA).

  • Aqueous Waste: Do not pour down the drain. Collect in "Basic/Alkaline Aqueous Waste" containers.

  • Solid Waste: Contaminated gloves and weighing boats must be incinerated.

  • Deactivation: For equipment cleaning, rinse with methanol followed by a 5% citric acid solution to protonate and solubilize residues, then final rinse with water.

References

  • PubChem. 4-Methylimidazole (Compound Summary). National Library of Medicine. Available at: [Link]

  • IARC Monographs. Imidazole and its Derivatives. International Agency for Research on Cancer. Available at: [Link]

  • ECHA. Registration Dossier - Imidazole. European Chemicals Agency.[5] Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.